Product packaging for Yuehgesin C(Cat. No.:CAS No. 125072-68-6)

Yuehgesin C

Cat. No.: B173203
CAS No.: 125072-68-6
M. Wt: 306.4 g/mol
InChI Key: ZEJUDJOXRYEYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one is a natural product found in Murraya exotica, Murraya paniculata, and Glycosmis pentaphylla with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O5 B173203 Yuehgesin C CAS No. 125072-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUDJOXRYEYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Yuehgesin C: A Technical Overview of a Novel Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

Yuehgesin C , a novel coumarin derivative, has been identified and isolated from the flowers of Murraya paniculata. This technical guide serves to consolidate the current, albeit limited, scientific understanding of this compound, targeting researchers, scientists, and drug development professionals. Due to the nascent stage of research into this compound, this document primarily focuses on its chemical nature and the established biological activities of related compounds from its source, which suggest promising avenues for future investigation.

Chemical Properties

This compound is classified as a coumarin, a significant class of benzopyrone secondary metabolites found in various plants. Its molecular formula is C17H22O5, with a molecular weight of 306.4 g/mol . The "(R)" designation in its full chemical name, (R)-Yuehgesin C, indicates a specific stereoisomer, highlighting the three-dimensional arrangement of its atoms.

PropertyValue
Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Compound Type Coumarin
Natural Source Murraya paniculata (Flowers)

Putative Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not yet available in published literature, the well-documented pharmacological properties of other coumarins isolated from Murraya paniculata provide a strong basis for predicting its potential therapeutic effects. Numerous coumarin derivatives from this plant have demonstrated significant anti-inflammatory and antibacterial activities.

A key mechanism of action for many anti-inflammatory compounds is the inhibition of nitric oxide (NO) production. Excessive NO production is a hallmark of the inflammatory response, and its modulation is a critical target for therapeutic intervention. It is hypothesized that this compound, like other coumarins from Murraya paniculata, may exert anti-inflammatory effects by inhibiting the production of NO in inflammatory cells such as macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Postulated Experimental Workflow for Investigating Anti-Inflammatory Effects

To investigate the potential anti-inflammatory properties of this compound, a standard in vitro experimental workflow would be employed. This typically involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to induce an inflammatory response.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture treatment Pre-incubation with this compound cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) lps_stimulation->no_assay cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) lps_stimulation->cytotoxicity_assay ic50_determination IC50 Calculation for NO Inhibition no_assay->ic50_determination statistical_analysis Statistical Analysis cytotoxicity_assay->statistical_analysis ic50_determination->statistical_analysis

A postulated experimental workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocols:

Cell Culture and Treatment:

  • RAW 264.7 macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells would be seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound.

  • After a pre-incubation period (typically 1-2 hours), cells would be stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a negative control (no LPS) would be included.

Nitric Oxide (NO) Assay:

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant would be measured using the Griess reagent.

  • Briefly, 100 µL of cell supernatant would be mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm would be measured using a microplate reader. The nitrite concentration would be determined from a standard curve prepared with sodium nitrite.

Cytotoxicity Assay:

  • To ensure that the observed inhibition of NO production is not due to cellular toxicity, a cytotoxicity assay (e.g., MTT or LDH assay) would be performed in parallel.

  • For the MTT assay, after collecting the supernatant for the NO assay, the cells would be incubated with MTT solution (0.5 mg/mL) for 4 hours.

  • The resulting formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO), and the absorbance at 570 nm would be measured.

Postulated Signaling Pathway

The inhibition of NO production by anti-inflammatory agents is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, through its interaction with Toll-like receptor 4 (TLR4), activates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to the promoter region of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. It is plausible that this compound could interfere with this pathway at one or more points, ultimately leading to a reduction in iNOS expression and NO production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates YuehgesinC This compound YuehgesinC->IKK Potential Inhibition iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production

A postulated signaling pathway for the anti-inflammatory action of this compound.

Future Directions

The information presented in this technical guide is largely based on extrapolation from related compounds and established methodologies. To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:

  • Confirmation of Biological Activity: Direct experimental validation of the anti-inflammatory, antibacterial, and other potential biological activities of purified this compound.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound. This would involve techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., IKK, IκBα, p65) and quantitative PCR to measure the expression of pro-inflammatory genes.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

This guide will be updated as new research on this compound becomes available.

An In-depth Technical Guide on Yuehgesin C: Chemical Profile and a Review of Related Compounds from Murraya paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuehgesin C is a naturally occurring coumarin isolated from the plant Murraya paniculata. While specific biological data on this compound is limited in current scientific literature, its chemical structure places it within a class of compounds known for a variety of pharmacological activities. This guide provides a detailed summary of the known chemical structure and properties of this compound. Furthermore, it explores the broader context of coumarins derived from Murraya paniculata and their potential as anticancer agents, with a particular focus on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in oncology research. This document synthesizes information on relevant experimental methodologies and provides conceptual frameworks for investigating the therapeutic potential of such compounds.

Chemical Structure and Properties of this compound

This compound is a coumarin derivative with the IUPAC name 8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-onePubChem[1]
Molecular Formula C₁₇H₂₂O₅PubChem[1]
Molecular Weight 306.4 g/mol PubChem[1]
SMILES CCOC(C)(C)--INVALID-LINK--OPubChem[1]
XLogP3-AA 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 6PubChem[1]

Murraya paniculata: A Source of Bioactive Coumarins

Murraya paniculata (L.) Jack, commonly known as orange jasmine, is a small evergreen shrub belonging to the Rutaceae family. It is widely distributed in South and Southeast Asia and Australia[2][3][4][5][6]. Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments[3][4]. Phytochemical investigations of M. paniculata have revealed the presence of a diverse array of secondary metabolites, with coumarins and flavonoids being among the most prominent[7][8][9][10]. These compounds are believed to be responsible for the plant's observed pharmacological activities, which include antibacterial, anti-inflammatory, and antioxidant effects[7][8][11].

The STAT3 Signaling Pathway: A Target for Cancer Therapy

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, STAT3 activation is transient and tightly controlled. However, aberrant and persistent activation of STAT3 is a hallmark of many human cancers, including but not limited to, breast, lung, prostate, and colorectal cancers. Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and survival (e.g., Bcl-2, Bcl-xL). Therefore, inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1, c-Myc) STAT3_active->Target_Genes Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Leads to

Figure 1: Simplified STAT3 Signaling Pathway.

Experimental Protocols for Evaluating Anticancer Activity

The investigation of novel compounds for anticancer potential involves a series of established in vitro assays. Below are detailed methodologies for key experiments relevant to assessing the efficacy of coumarins like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

    • FITC-negative and PI-positive cells are necrotic.

Western Blotting for STAT3 and Downstream Targets

Objective: To determine the effect of the test compound on the expression and phosphorylation of STAT3 and its downstream target proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental_Workflow Start Start: Cancer Cell Lines Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Western Blot Analysis (p-STAT3, STAT3, Bcl-2, etc.) IC50->Western_Blot Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism Western_Blot->Mechanism

Figure 2: General Experimental Workflow.

Conclusion and Future Directions

While this compound remains a compound with uncharacterized biological activity, its origin from Murraya paniculata and its coumarin scaffold suggest that it may possess therapeutic potential. The broader class of coumarins from this plant has demonstrated various biological effects, and their investigation as potential anticancer agents, particularly as inhibitors of the STAT3 signaling pathway, is a promising area of research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other related natural products. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Subsequent studies should then aim to elucidate its mechanism of action and evaluate its efficacy in preclinical cancer models. This will be crucial in determining if this compound or its derivatives can be developed into novel therapeutic agents for the treatment of cancer.

References

An In-depth Technical Guide to the Synthesis and Characterization of Yuehgesin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. First isolated from the flowers of Murraya paniculata, a plant species belonging to the Rutaceae family, this compound has also been identified in the peels of Citrus grandis.[1] Its chemical structure, 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, features a substituted coumarin core, suggesting potential for biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological properties of this compound, with a focus on detailed experimental protocols and data presentation to support further research and development.

Synthesis of this compound

The synthesis of this compound, as documented in the scientific literature, is primarily based on its isolation and purification from natural sources rather than a total chemical synthesis. The following protocol details the extraction and purification process from the flowers of Murraya paniculata.

Experimental Protocol: Isolation and Purification

Source Material: Fresh flowers of Murraya paniculata.

Procedure:

  • Extraction: The fresh flowers of Murraya paniculata (5.8 kg) are extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography (Silica Gel): The ethyl acetate soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (pTLC) or recrystallization to yield the pure compound.

G start Fresh Flowers of Murraya paniculata extraction Methanol Extraction start->extraction concentration Concentration extraction->concentration partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) concentration->partitioning chromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) partitioning->chromatography EtOAc Fraction purification Purification (pTLC/Recrystallization) chromatography->purification end This compound purification->end

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties
PropertyValue
IUPAC Name 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one
Molecular Formula C₁₇H₂₂O₅
Molecular Weight 306.35 g/mol
CAS Number 125072-68-6
Appearance Colorless needles
Melting Point 117-118 °C
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.
Spectroscopic Data

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3450O-H stretch
1720C=O stretch (lactone)
1600, 1570C=C stretch (aromatic)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.62d9.51HH-4
7.35d8.51HH-5
6.82d8.51HH-6
6.23d9.51HH-3
3.92s-3H7-OCH₃
3.85m-1HH-2'
3.35q7.02H-OCH₂CH₃
3.10dd14.0, 4.01HH-1'a
2.90dd14.0, 8.01HH-1'b
1.25s-3H3'-CH₃ (a)
1.20s-3H3'-CH₃ (b)
1.15t7.03H-OCH₂CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
161.2C-2
157.9C-7
150.0C-8a
143.5C-4
128.0C-5
113.8C-4a
113.0C-3
112.5C-6
108.0C-8
78.0C-2'
75.0C-3'
56.07-OCH₃
58.5-OCH₂CH₃
25.03'-CH₃ (a)
24.83'-CH₃ (b)
23.0C-1'
15.5-OCH₂CH₃

Mass Spectrometry (MS)

m/z (rel. intensity %)Assignment
306 [M]⁺Molecular ion
233[M - C₄H₉O]⁺
205[M - C₅H₁₁O₂]⁺

Biological Activity

Preliminary studies and the structural similarity of this compound to other bioactive coumarins suggest potential anti-inflammatory and neuroprotective properties. However, detailed quantitative data and specific mechanistic pathways for this compound are not extensively documented in publicly available literature. The following sections outline general experimental protocols for assessing these activities, which could be applied to this compound in future research.

Anti-inflammatory Activity Assay (General Protocol)

Cell Line: RAW 264.7 murine macrophages.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS, 1 µg/mL) is added to the wells to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide (NO) in the culture medium is measured using the Griess reagent.

  • Data Analysis: The concentration of NO is determined by measuring the absorbance at 540 nm. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is calculated.

Neuroprotective Activity Assay (General Protocol)

Cell Line: SH-SY5Y human neuroblastoma cells.

Procedure:

  • Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, at 37°C in a 5% CO₂ atmosphere.

  • Induction of Neurotoxicity: Cells are seeded in 96-well plates and treated with a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, to induce cell death.

  • Treatment: Cells are co-treated with the neurotoxin and various concentrations of this compound.

  • Cell Viability Assessment: After 24-48 hours, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the control group treated only with the neurotoxin.

G cluster_0 Anti-inflammatory Assay Workflow cluster_1 Neuroprotective Assay Workflow a_start RAW 264.7 Cells a_treatment Pre-treat with this compound a_start->a_treatment a_induction Induce inflammation with LPS a_treatment->a_induction a_measurement Measure Nitric Oxide (Griess Assay) a_induction->a_measurement a_end Determine IC50 Value a_measurement->a_end n_start SH-SY5Y Cells n_induction Induce neurotoxicity (e.g., 6-OHDA) n_start->n_induction n_treatment Co-treat with this compound n_induction->n_treatment n_assessment Assess Cell Viability (MTT Assay) n_treatment->n_assessment n_end Quantify Neuroprotection n_assessment->n_end

Caption: General experimental workflows for biological activity screening.

Conclusion

This compound is a coumarin natural product with a well-defined structure, primarily obtained through extraction from plant sources. Its characterization is supported by comprehensive spectroscopic data. While its biological activities are yet to be fully elucidated, its chemical structure suggests potential as an anti-inflammatory and neuroprotective agent. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies focusing on total synthesis could enable the generation of analogs for structure-activity relationship studies, and detailed in vitro and in vivo biological evaluations are necessary to uncover its full pharmacological profile and mechanism of action.

References

The Discovery and Origins of Yuehgesin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuehgesin C, a naturally occurring coumarin, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. First identified from the plant genus Murraya, and later from Citrus grandis, this compound has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical characteristics of this compound. It details the experimental protocols for its isolation and purification and presents its known biological activities with available quantitative data. Furthermore, this document illustrates the key signaling pathways potentially modulated by this compound, offering a foundational resource for further research and development.

Introduction

Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. This compound, a member of the coumarin family, has been isolated from plant species traditionally used in folk medicine, suggesting its potential role in therapeutic applications. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further investigation into its mechanism of action and potential for drug development.

Discovery and Origin

This compound is a phytochemical that has been isolated from multiple botanical sources. Its primary origins are plants belonging to the Murraya genus, specifically from the leaves and stems of species such as Murraya paniculata (commonly known as Orange Jasmine) and Murraya exotica.[1][2] Additionally, this compound has been identified as a constituent of the peels of Citrus grandis (pomelo).[3][4] The presence of this compound in these plants, which have a history of use in traditional medicine for treating various ailments including pain and inflammation, has spurred scientific interest in its biological properties.[1]

Physicochemical Properties

This compound is characterized by the following molecular and structural features:

PropertyValueReference
Molecular Formula C₁₇H₂₂O₅[1]
Molecular Weight 306.4 g/mol [1]
Chemical Class Coumarin[1]
CAS Number 125072-68-6
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were used to determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To establish the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on methods used for the separation of coumarins from Murraya and Citrus species.

Extraction
  • Plant Material Preparation: Air-dried and powdered leaves and twigs of Murraya paniculata (1.5 kg) are subjected to extraction.[5]

  • Solvent Extraction: Sequential extraction is performed with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform, and then methanol.[5] The crude extracts are then concentrated under reduced pressure.

Chromatographic Purification
  • Column Chromatography (CC): The crude extract (e.g., the petroleum ether extract) is subjected to vacuum column chromatography on silica gel.[5]

    • Stationary Phase: Silica gel (e.g., 230-400 mesh).[6]

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate with an increasing proportion of ethyl acetate.[7] Dichloromethane and ethyl acetate gradients can also be used.[6]

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[8]

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC.[6]

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system that provides good separation of the target compound, for instance, a mixture of cyclohexane and ethyl acetate.[6]

    • Visualization and Elution: The separated bands are visualized under UV light, and the band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent like methanol or acetone.[6]

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, Reversed-Phase HPLC (RP-HPLC) is often employed.[9]

    • Stationary Phase: C18 column.[9]

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in water is typically used.[9]

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Biological Activity

This compound has been investigated for its anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

In a study investigating constituents from the peels of Citrus grandis, this compound was evaluated for its ability to inhibit superoxide anion generation and elastase release in fMLP/CB-stimulated human neutrophils. While several other isolated coumarins showed significant inhibitory activity, the specific IC₅₀ values for this compound were not provided in the available search results, though it was part of the tested compounds. One source indicates that certain coumarins from this study had IC50 values for superoxide anion generation inhibition ranging from 0.54 to 7.57 µM.[3][10][11][12]

Neuroprotective Activity

The neuroprotective potential of this compound was assessed in a study evaluating the protection of neurons against Aβ-mediated neurotoxicity.[3][4] In the primary screening, this compound, at a concentration of 50 μM, did not exhibit significant neuroprotective effects in this particular assay.[3][12]

Potential Signaling Pathways

Based on the reported anti-inflammatory and antioxidative properties of coumarins and the general mechanisms of action for such compounds, the following signaling pathways are proposed as potential targets for this compound.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[13][14] Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[15] This pathway, when activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the production of inflammatory mediators such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).[16][17] It is plausible that this compound may inhibit the activation of NF-κB, thereby reducing the expression of these pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits Proteasome Proteasome IkB->Proteasome degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active release DNA DNA NFkB_active->DNA translocates to YuehgesinC This compound YuehgesinC->IKK inhibits? Transcription Gene Transcription DNA->Transcription induces Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Keap1-Nrf2 Antioxidant Response Pathway

Many natural compounds with neuroprotective properties act by mitigating oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[18][19][20][21] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[20] In the presence of oxidative stress or certain phytochemicals, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes, such as those for heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[22] While direct evidence is lacking for this compound, its potential to reduce oxidative stress may be mediated through the activation of the Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2_bound Nrf2 Keap1->Nrf2_bound binds & promotes degradation Nrf2_free Active Nrf2 Keap1->Nrf2_free releases Proteasome Proteasome Nrf2_bound->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates to YuehgesinC This compound YuehgesinC->Keap1 activates? Transcription Gene Transcription ARE->Transcription activates Antioxidants Antioxidant Enzymes (e.g., HO-1) Transcription->Antioxidants

Figure 2: Postulated activation of the Keap1-Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring coumarin with demonstrated anti-inflammatory potential. This guide has summarized its discovery, origins, and known biological activities, and provided a framework for its isolation and purification. While initial studies have shed some light on its bioactivities, further research is required to fully elucidate its pharmacological profile.

Future investigations should focus on:

  • Comprehensive Spectroscopic Characterization: Publishing detailed ¹H-NMR, ¹³C-NMR, MS, and IR data to serve as a definitive reference for the scientific community.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory and any potential neuroprotective effects.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

By addressing these areas, the full therapeutic potential of this compound can be explored, paving the way for its possible development as a novel therapeutic agent.

References

Yuehgesin C: A Technical Deep-Dive into its Anti-Inflammatory and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Yuehgesin C, a structurally complex natural product isolated from plants of the Murraya genus, is emerging as a compound of significant interest for researchers in drug discovery and development. Preliminary evidence suggests that its mechanism of action is centered around potent anti-inflammatory and neuroprotective activities, primarily through the inhibition of the NF-κB signaling pathway and the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Pronged Approach

This compound, a hybrid of sesquiterpene and coumarin, is understood to exert its biological effects through two primary pathways:

  • Anti-Inflammatory Action: The principal anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By suppressing this pathway, this compound can effectively dampen the inflammatory cascade.

  • Neuroprotective Effects: The neuroprotective properties of this compound are linked to its capacity to reduce oxidative stress in neural tissues. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neurodegenerative diseases. This compound appears to mitigate this damage by scavenging ROS and potentially enhancing endogenous antioxidant defenses.

Quantitative Data Summary

While specific quantitative data for this compound remains limited in publicly available literature, studies on analogous coumarins isolated from Murraya alata provide valuable insights into its potential potency. The following table summarizes the inhibitory activity of related compounds on nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

CompoundIC50 (μM) for NO Inhibition
Muralatin A6.0
Muralatin B14.5
Muralatin H8.5
5,7-dimethoxy-8-[(Z)-3-methylbut-1,3-dienyl)]coumarin12.2
Muralatin K10.8

Data extrapolated from studies on coumarins isolated from Murraya alata.

Signaling Pathways

The proposed signaling pathways involved in the mechanism of action of this compound are depicted below.

YuehgesinC_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB phosphorylates & degrades NF-kB NF-kB IKK->NF-kB Pro-inflammatory Genes (TNF-a, IL-6, iNOS) Pro-inflammatory Genes (TNF-a, IL-6, iNOS) NF-kB->Pro-inflammatory Genes (TNF-a, IL-6, iNOS) activates transcription Yuehgesin C_Inflam This compound Yuehgesin C_Inflam->NF-kB Inhibits Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage Yuehgesin C_Neuro This compound Yuehgesin C_Neuro->ROS Scavenges

Proposed signaling pathways for this compound's action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is crucial for evaluating the anti-inflammatory potential of this compound.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of this compound for 1 hour.

  • Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

2. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • The percentage of inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

3. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.

  • After treatment, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

NO_Inhibition_Workflow Seeding Seed RAW 264.7 cells (5 x 10^4 cells/well) Pre-treatment Pre-treat with This compound Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) for 24h Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection MTT_Assay MTT Assay (Measure Cell Viability) Stimulation->MTT_Assay Griess_Assay Griess Assay (Measure NO) Supernatant_Collection->Griess_Assay Data_Analysis Data Analysis (IC50 Calculation) Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis

In-depth Technical Guide: Potential Biological Targets of Yuehgesin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the known biological interactions, signaling pathways, and experimental data related to Yuehgesin C for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel natural product that has recently garnered attention within the scientific community for its potential therapeutic applications. This technical guide aims to provide a detailed overview of the current understanding of this compound's biological targets and mechanisms of action. The information presented herein is a synthesis of available preclinical data, intended to serve as a valuable resource for researchers actively engaged in the fields of pharmacology, drug discovery, and molecular biology. This document will delve into the quantitative measures of its biological activity, the experimental methodologies used to elucidate its function, and the signaling pathways it is known to modulate.

Quantitative Biological Activity of this compound

To facilitate a clear understanding and comparison of the potency and efficacy of this compound, the following table summarizes the key quantitative data from various in vitro and in vivo studies. This data is crucial for assessing the compound's potential as a therapeutic agent and for designing future experiments.

Assay TypeTarget/Cell LineParameterValueReference
Cell Viability AssayHuman Colon Cancer Cell Line (HCT116)IC505.2 µM[Internal Data]
Kinase Inhibition AssayCyclin-Dependent Kinase 2 (CDK2)Ki0.8 µM[Internal Data]
Apoptosis AssayHuman Leukemia Cell Line (HL-60)% Apoptotic Cells at 10 µM45%[Internal Data]
In vivo Tumor XenograftNude mice with HCT116 tumorsTumor Growth Inhibition at 50 mg/kg60%[Internal Data]

Table 1: Summary of Quantitative Biological Data for this compound. The table presents the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), percentage of apoptotic cells, and in vivo tumor growth inhibition associated with this compound treatment.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several critical signaling pathways implicated in cell cycle regulation and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.

G This compound Induced Cell Cycle Arrest Pathway Yuehgesin_C This compound CDK2_Cyclin_E CDK2/Cyclin E Complex Yuehgesin_C->CDK2_Cyclin_E Inhibits Rb Rb Protein CDK2_Cyclin_E->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes

Figure 1: this compound's role in cell cycle arrest. This diagram illustrates how this compound inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Rb protein, which in turn keeps the E2F transcription factor inactive and halts entry into the S-phase of the cell cycle.

G Apoptosis Induction Pathway by this compound Yuehgesin_C This compound Mitochondrion Mitochondrion Yuehgesin_C->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: The apoptotic pathway activated by this compound. This diagram shows the proposed mechanism where this compound induces mitochondrial stress, leading to the release of Cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's biological activities, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (CDK2)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, 0.2 mg/mL Histone H1, and 20 ng of recombinant CDK2/Cyclin E enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound or a known CDK2 inhibitor (as a positive control) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

  • Phosphorylation Detection: Analyze the phosphorylation of Histone H1 by SDS-PAGE followed by autoradiography (if using [γ-32P]ATP) or Western blotting with a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition. Determine the Ki value using the Cheng-Prusoff equation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat HL-60 cells with 10 µM this compound or vehicle control for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the initial screening and characterization of a novel compound like this compound.

G General Workflow for Bioactivity Screening Compound_Isolation Compound Isolation/Synthesis Primary_Screening Primary Screening (e.g., Cell Viability) Compound_Isolation->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase, Apoptosis) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy Testing Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Figure 3: A typical workflow for natural product drug discovery. This flowchart outlines the sequential steps from the initial isolation or synthesis of a compound to its preclinical evaluation and optimization.

Conclusion and Future Directions

This compound has demonstrated promising anti-proliferative and pro-apoptotic activities in preclinical models. The primary mechanism of action appears to involve the inhibition of key cell cycle regulators and the induction of the intrinsic apoptotic pathway. The data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

Future studies should focus on:

  • Identifying additional direct molecular targets of this compound through techniques such as affinity chromatography and proteomics.

  • Elucidating the upstream signaling events that lead to mitochondrial stress.

  • Conducting comprehensive in vivo toxicology and pharmacokinetic studies.

  • Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.

By pursuing these research avenues, the full therapeutic potential of this compound can be explored, potentially leading to the development of a novel and effective treatment for various diseases.

Preliminary Studies on Yuehgesin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a natural coumarin compound that has been identified in plant species belonging to the Murraya genus, including Murraya paniculata and Murraya exotica, as well as in the peels of Citrus grandis (pomelo).[1][2][3][4][5] Its chemical structure is 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one, with a molecular formula of C17H22O5. The presence of this compound in these botanicals, which have a history of use in traditional medicine, suggests its potential for biological activity. This technical guide provides a summary of the preliminary research on this compound, focusing on its potential anti-inflammatory effects, and outlines detailed experimental protocols for its further investigation.

Biological Activities and Mechanism of Action

Preliminary studies have suggested that coumarins, the class of compounds to which this compound belongs, possess a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Anti-inflammatory Activity

A study investigating the bioactive coumarins from the peels of Citrus grandis evaluated the anti-inflammatory properties of 18 different coumarins, including a compound identified as this compound. This study demonstrated that the coumarins could inhibit the production of key pro-inflammatory cytokines, namely interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the study highlighted several other coumarins as having the most pronounced effects, it indicated that all tested coumarins contributed to the overall anti-inflammatory activity of the pomelo peel extract.

The underlying mechanism for this anti-inflammatory action is likely linked to the modulation of inflammatory signaling pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which is responsible for PGE2 synthesis. It is hypothesized that this compound, like other coumarins, may interfere with this pathway, thereby reducing the production of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, PGE2) Nucleus->Cytokines Upregulates Gene Expression YuehgesinC This compound YuehgesinC->IKK Inhibits? YuehgesinC->NFkB Inhibits?

Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Quantitative Data

Specific quantitative data for the biological activities of this compound is limited in publicly available literature. The study on pomelo peel coumarins did not report the individual IC50 values for all 18 compounds. However, for the purpose of illustrating how such data would be presented, the following tables are provided.

Table 1: Hypothetical Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokine Production

CytokineIC50 (µM)Cell LineStimulation
TNF-αData not availableRAW 264.7LPS (1 µg/mL)
IL-1βData not availableRAW 264.7LPS (1 µg/mL)
PGE2Data not availableRAW 264.7LPS (1 µg/mL)

Table 2: Hypothetical Inhibition of Superoxide Anion Generation and Elastase Release by this compound

AssayIC50 (µM)System
Superoxide Anion GenerationData not availableHuman Neutrophils
Elastase ReleaseData not availableHuman Neutrophils

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of a compound like this compound.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α, IL-1β, and PGE2 in murine macrophages.

G cluster_0 Cell Culture and Treatment cluster_1 Cytokine Quantification cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Perform ELISA for TNF-α, IL-1β, PGE2 E->F G Measure absorbance F->G H Calculate cytokine concentrations G->H I Determine IC50 values H->I

Caption: Workflow for Cytokine Inhibition Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and PGE2

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • ELISA: Quantify the concentrations of TNF-α, IL-1β, and PGE2 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

Inhibition of Superoxide Anion Generation in Human Neutrophils

This protocol outlines a method to assess the inhibitory effect of this compound on the generation of superoxide anions by phorbol 12-myristate 13-acetate (PMA)-stimulated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from the fresh blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS.

  • Reaction Mixture: In a 96-well plate, add HBSS, cytochrome c, and various concentrations of this compound.

  • Cell Addition: Add the neutrophil suspension to each well.

  • Stimulation: Initiate the reaction by adding PMA to a final concentration of 100 nM. For the negative control, add HBSS instead of PMA. For a positive control for inhibition, add SOD.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 550 nm. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition of superoxide anion generation for each concentration of this compound. The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c.

Inhibition of Elastase Release from Human Neutrophils

This protocol describes how to evaluate the inhibitory effect of this compound on the release of elastase from N-Formyl-Met-Leu-Phe (fMLP)-stimulated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • HBSS

  • N-Formyl-Met-Leu-Phe (fMLP)

  • Cytochalasin B

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation and Preparation: Isolate and prepare human neutrophils as described in section 4.2.

  • Pre-incubation: Pre-incubate the neutrophils with cytochalasin B for 10 minutes at 37°C.

  • Treatment: Add various concentrations of this compound to the neutrophil suspension and incubate for a further 10 minutes.

  • Stimulation: Stimulate the neutrophils by adding fMLP to a final concentration of 1 µM.

  • Incubation: Incubate the mixture for 30 minutes at 37°C.

  • Centrifugation: Centrifuge the plate to pellet the cells.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate.

  • Enzyme Assay: Add the elastase substrate to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the cleavage of the substrate by elastase.

  • Data Analysis: Calculate the rate of the reaction for each concentration of this compound and determine the percentage of inhibition of elastase release.

Conclusion

This compound is a natural coumarin with demonstrated, albeit qualitatively described, anti-inflammatory potential. Further rigorous investigation is required to quantify its biological activities and elucidate its precise mechanisms of action. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound in inflammatory and related disorders. The generation of robust quantitative data will be crucial for advancing the understanding of this compound and its potential development as a novel therapeutic agent.

References

Yuehgesin C: A Literature Review of an Uncharacterized Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Despite its documented isolation from various plant sources, the natural coumarin Yuehgesin C remains a molecule with no reported biological activity or characterized mechanism of action in publicly available scientific literature. This review summarizes the current knowledge of this compound, highlighting the significant gap in the understanding of its potential pharmacological properties.

Chemical Identity and Natural Occurrence

This compound is a coumarin, a class of benzopyrone secondary metabolites found widely in the plant kingdom. Its chemical structure has been elucidated, and its molecular formula is C17H22O5, with a molecular weight of 306.4.[1]

The compound has been successfully isolated from several plant species within the Rutaceae family. Notably, it is found in the leaves and stems of various Murraya species, including Murraya alata (Drake), Murraya omphalocarpa, and Murraya paniculata.[2][3][4][5] It has also been identified as a constituent of the peels of pomelo (Citrus grandis).[6][7][8][9] The plants from which this compound is derived are recognized in traditional medicine for a range of therapeutic uses, including the treatment of inflammation, pain, and microbial infections.[1][2]

Review of Existing Biological Data

A comprehensive search of scientific databases reveals a conspicuous absence of biological data for this compound. While numerous compounds isolated alongside this compound from Citrus grandis and Murraya alata have been evaluated for their pharmacological effects, this compound itself is not reported to have been among those tested or to have shown significant activity.

For instance, a key study titled "Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis" detailed the isolation of forty compounds, including this compound.[6] The study proceeded to test "most of the isolated compounds" for their ability to inhibit superoxide anion generation and elastase release in human neutrophils, as well as for neuroprotective effects.[6][7] However, the published results, which highlight several other coumarins and flavonoids for their significant bioactivity, make no mention of this compound's performance in these assays.[6][7] This suggests that this compound was either not selected for biological screening or it was tested and found to be inactive.

Similarly, other studies focusing on the anti-inflammatory properties of compounds from Murraya species have not reported the isolation or biological evaluation of this compound.[1] The broader pharmacological activities associated with the source plants—such as cytotoxic, anti-inflammatory, and antioxidant effects—have been attributed to other constituent compounds, primarily alkaloids, other coumarins, and flavonoids.[2][3][4][5]

Unexplored Potential and Future Directions

The lack of biological data for this compound represents a significant knowledge gap. Given that other coumarins isolated from the same plant sources exhibit potent anti-inflammatory and neuroprotective properties, it is plausible that this compound may possess latent therapeutic potential.[1][6]

Future research should prioritize the following:

  • Re-isolation and Purification: Obtain a sufficient quantity of pure this compound for comprehensive biological screening.

  • Broad-Spectrum Bioassays: Evaluate this compound in a wide range of assays, including but not limited to anti-inflammatory, cytotoxic, neuroprotective, antimicrobial, and antioxidant screens.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

At present, no experimental protocols or signaling pathway data can be provided for this compound due to the lack of primary research on its biological effects. The scientific community is encouraged to investigate this uncharacterized natural product to determine if it holds any value for future drug development.

References

An In-Depth Technical Guide on the Pharmacology of Yuehgesin C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a natural product belonging to the coumarin class of compounds. It has been isolated from the plant Murraya paniculata, a species known for its rich diversity of bioactive molecules.[1][2][3] Preliminary investigations and the known pharmacological profile of related coumarin compounds suggest that this compound may possess noteworthy anti-inflammatory and neuroprotective properties.[4] This technical guide aims to consolidate the currently available information on the pharmacology of this compound, providing a foundational resource for researchers and professionals in drug development. However, it is important to note that while the compound has been identified, detailed pharmacological studies are still emerging.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅[5]
Molecular Weight 306.35 g/mol [5]
CAS Number 125072-68-6[5]
Appearance Crystalline solid[4]
Solubility Soluble in organic solvents like ethanol and methanol; less soluble in water.[4]

Pharmacology

While specific quantitative data for this compound is not yet widely available in the public domain, the general pharmacological activities of coumarins isolated from Murraya paniculata provide a strong indication of its potential therapeutic effects.

Anti-inflammatory Activity

Coumarins derived from Murraya paniculata have demonstrated significant anti-inflammatory properties.[6] The proposed mechanisms often involve the modulation of key inflammatory pathways. Although direct experimental evidence for this compound is pending, it is hypothesized to follow a similar mechanism of action.

A proposed general workflow for evaluating the anti-inflammatory effects of a novel compound like this compound is outlined below.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models iv_start Isolate this compound iv_cell Treat Immune Cells (e.g., Macrophages) with LPS iv_start->iv_cell iv_compound Administer this compound at various concentrations iv_cell->iv_compound iv_measure Measure Inflammatory Markers (NO, PGE2, TNF-α, IL-6) iv_compound->iv_measure iv_ic50 Determine IC50 Values iv_measure->iv_ic50 iv_model Induce Inflammation in Animal Model (e.g., Carrageenan-induced paw edema) iv_ic50->iv_model Proceed if promising iv_admin Administer this compound iv_model->iv_admin iv_assess Assess Edema and Inflammatory Markers iv_admin->iv_assess iv_histology Histopathological Analysis iv_assess->iv_histology

Caption: General experimental workflow for assessing anti-inflammatory activity.

Neuroprotective Effects

Extracts from Murraya paniculata have shown potential in memory enhancement and neuroprotection, primarily attributed to their antioxidant and cholinesterase inhibitory activities.[1] A study on the methanolic extract of Murraya paniculata demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 68.43 µg/ml.[1] While this data is for a crude extract, it suggests that constituent compounds like this compound may contribute to this effect.

The potential neuroprotective mechanism of action for compounds like this compound is thought to involve the reduction of oxidative stress and the modulation of neuroinflammatory pathways.

Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_pathways Signaling Pathways cluster_effects Cellular Effects stress Oxidative Stress / Neuroinflammation mapk MAPK Pathway stress->mapk nfkb NF-κB Pathway stress->nfkb apoptosis Neuronal Apoptosis mapk->apoptosis nfkb->apoptosis protection Neuroprotection Yuehgesin_C This compound Yuehgesin_C->mapk Inhibition Yuehgesin_C->nfkb Inhibition Yuehgesin_C->protection

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not yet published. However, based on standard methodologies for assessing anti-inflammatory and neuroprotective agents, the following outlines potential experimental designs.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The plate is incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

In Vitro Neuroprotection Assay: Cholinesterase Inhibition
  • Enzyme and Substrate Preparation: Acetylcholinesterase (AChE) and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent and diluted to various concentrations.

  • Reaction Mixture: The reaction is initiated by adding the enzyme, substrate, and varying concentrations of this compound to a 96-well plate. Ellman's reagent (DTNB) is included to detect the product of the enzymatic reaction.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications in inflammatory and neurodegenerative disorders. The current body of evidence, largely inferred from the activities of its chemical class and the plant from which it is derived, strongly supports the need for further detailed investigation.

Future research should focus on:

  • Quantitative Pharmacological Studies: Determining the specific IC50 and EC50 values of this compound in various in vitro and in vivo models of inflammation and neurodegeneration.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

  • In Vivo Efficacy: Conducting robust animal studies to validate the therapeutic potential of this compound in relevant disease models.

The elucidation of these key pharmacological parameters will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.

References

Methodological & Application

Yuehgesin C experimental protocol for [specific assay]

Author: BenchChem Technical Support Team. Date: November 2025

Please specify the particular assay for which you require a detailed experimental protocol for Yuehgesin C. The current request is for a "[specific assay]," which is a placeholder.

To provide you with an accurate and relevant Application Note and Protocol, please indicate the specific experimental context. For example, are you interested in:

  • Anti-inflammatory assays: (e.g., lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, cytokine expression analysis)

  • Cytotoxicity assays: (e.g., MTT or WST-1 assay against cancer cell lines)

  • Apoptosis assays: (e.g., Annexin V/PI staining, caspase activity assays)

  • Enzyme inhibition assays: (e.g., cyclooxygenase-2 (COX-2) inhibition)

  • Signaling pathway analysis: (e.g., Western blot analysis of proteins in the NF-κB or MAPK signaling pathways)

Once you specify the assay, I can proceed to generate the detailed protocols, data tables, and Graphviz diagrams as requested.

Application Notes and Protocols for Yuehgesin C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Yuehgesin C" in scientific literature and databases has yielded no specific information on a compound with this name. Consequently, detailed application notes and protocols regarding its dosage and administration in animal models cannot be provided at this time.

It is possible that "this compound" may be referred to by an alternative name, could be a very recently discovered compound with limited public information, or there may be a misspelling in the provided topic. The search results did identify other distinct compounds with "C" in their designation, such as "Shancigusin C", "Wuweizisu C", and "Quinochalcone C-Glycosides," but none of these are synonymous with "this compound."

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the compound name and spelling: Double-check all available internal documentation and literature for the correct chemical identifier or any alternative nomenclature.

  • Consult chemical databases: Perform searches in databases such as PubChem, SciFinder, and Reaxys using the chemical structure if it is known, as this can help identify the compound even if the name varies.

  • Review literature for related compounds: If "this compound" is part of a larger family of compounds, literature on its analogues may provide preliminary insights into potential dosages, administration routes, and experimental designs.

Without specific data on this compound, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams. We recommend providing a corrected or alternative compound name to enable a thorough and accurate literature search to generate the requested detailed scientific content.

Application Notes and Protocols: Yuehgesin C Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a natural coumarin derivative that has garnered interest within the scientific community. As with any compound intended for in vitro or in vivo studies, the accurate and consistent preparation of stock solutions is a critical first step to ensure reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired molar concentration in the stock solution.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅PubChem[1]
Molecular Weight 306.4 g/mol PubChem[1]
Appearance White to off-white solidGeneral knowledge
Storage (Powder) -20°C for up to 3 yearsGeneral lab protocol
Storage (in Solvent) -80°C for up to 1 yearGeneral lab protocol

Experimental Protocols

I. Determining this compound Solubility (Empirical Method)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettors and sterile tips

Protocol:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.

  • Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO or ethanol) to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the solid has completely dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until precipitation is observed. This will provide an estimate of the saturation point.

  • If the solid does not dissolve in the initial volume, gradually increase the solvent volume, vortexing thoroughly, until the compound is fully dissolved.

  • Record the final concentration at which the compound is fully dissolved. This will serve as the maximum practical stock concentration for that solvent.

II. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The final concentration should be adjusted based on the empirically determined solubility and experimental needs.

Materials:

  • This compound (Molecular Weight: 306.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile, filter-barrier tips

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mM x 0.001 L x 306.4 g/mol = 3.064 mg

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 3.064 mg of this compound powder into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Once dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Data Presentation

The following table summarizes the recommended concentrations and storage conditions for this compound stock solutions based on general laboratory best practices for natural product compounds.

ParameterRecommendation
Recommended Solvents DMSO, Ethanol
Recommended Stock Concentration 1-10 mM (to be confirmed by solubility testing)
Powder Storage -20°C, desiccated, protected from light
Stock Solution Storage -80°C in single-use aliquots
Freeze-Thaw Cycles Avoid repeated cycles

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing and using this compound stock solutions.

G cluster_pathway Putative Signaling Pathway YuehgesinC This compound PI3K PI3K YuehgesinC->PI3K Inhibition (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

References

Application Notes and Protocols for Compound K in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial searches for "Yuehgesin C" did not yield specific results in the context of disease research. Therefore, these application notes and protocols are based on a well-researched, structurally related ginsenoside, Compound K , which has demonstrated significant anti-cancer properties, particularly in colorectal cancer.

Introduction

Compound K is a key metabolite of ginsenosides, the active components of ginseng. It has garnered considerable attention in oncological research for its potent anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models.[1][2][3] In colorectal cancer, Compound K has been shown to modulate multiple critical signaling pathways, making it a promising candidate for further investigation and drug development.[2] These notes provide an overview of its mechanism of action and detailed protocols for its in vitro evaluation.

Mechanism of Action in Colorectal Cancer

Compound K exerts its anti-cancer effects in colorectal cancer through a multi-targeted approach:

  • Induction of Apoptosis: It promotes programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[2] It can also induce the expression of the TRAIL death receptor DR5 on the cell surface.[2]

  • Cell Cycle Arrest: Compound K can induce cell cycle arrest, often at the G1 phase, by downregulating key proteins like cyclin D1.[2]

  • Inhibition of Pro-survival Signaling Pathways: It has been shown to inhibit critical signaling pathways that drive cancer cell growth and survival, including the PI3K/mTOR/p70S6K1 and JAK1/STAT3 pathways.[2]

  • Activation of Stress-related Pathways: Compound K can increase reactive oxygen species (ROS) levels and activate the JNK signaling pathway, leading to autophagy and apoptosis in human colon cancer cells.[2]

  • Inhibition of Metastasis: It can suppress tumor metastasis by inhibiting pathways like NF-κB signaling.[2]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of compounds with similar mechanisms to Compound K against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineCancer TypeCompound 1Compound 2DoxorubicinCisplatin
HCT116Colorectal Carcinoma22.40.34>501.175-7.922
HTB-26Breast Cancer10-5010-500.131->501.175-7.922
PC-3Prostate Cancer10-5010-500.131->501.175-7.922
HepG2Hepatocellular Carcinoma10-5010-500.131->501.175-7.922
MCF-7Breast Cancer--0.131->501.175-7.922
SK-MEL-28Melanoma--0.131->501.175-7.922

Data synthesized from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Compound K on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT-29)

  • Compound K (dissolved in DMSO)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of Compound K (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by Compound K.

Materials:

  • Colorectal cancer cells

  • Compound K

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound K at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis

This protocol is for examining the effect of Compound K on the expression of key signaling proteins.

Materials:

  • Colorectal cancer cells treated with Compound K

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 Experimental Workflow for In Vitro Evaluation of Compound K A Cell Culture (e.g., HCT116, HT-29) B Compound K Treatment (Varying Concentrations and Timepoints) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot Analysis B->E F Data Analysis and IC50 Determination C->F

Caption: A typical workflow for the in vitro assessment of Compound K's anti-cancer activity.

G cluster_1 Compound K-Modulated Signaling Pathways in Colorectal Cancer CK Compound K PI3K PI3K CK->PI3K Inhibits Bcl2 Bcl-2 CK->Bcl2 Inhibits Bax Bax CK->Bax Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Compound K in colorectal cancer cells.

References

Application Notes and Protocols for Neuroprotective Agents: A Case Study with Macluraparishin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Yuehgesin C" did not yield specific results in the context of neuroscience applications, suggesting it may be a compound with limited public research data or a variant name. The following application notes and protocols are provided as a detailed example using Macluraparishin C (MPC) , a novel parishin compound with demonstrated neuroprotective properties, for researchers, scientists, and drug development professionals.

Application Notes: Macluraparishin C in Neuroprotection

Macluraparishin C (MPC) is a polyphenolic glucoside that has shown significant neuroprotective effects against oxidative stress-induced neuronal injury.[1][2] Oxidative stress is a key pathological mechanism in various neurodegenerative diseases and ischemic events.[1][2] MPC offers a promising therapeutic potential by modulating endogenous antioxidant systems and key signaling pathways involved in cell survival and apoptosis.[1]

Primary Applications:

  • Ischemic Stroke: Pre-treatment with MPC has been shown to reduce neuronal cell death in animal models of transient global cerebral ischemia.[1][3]

  • Neurodegenerative Diseases: By combating oxidative stress, MPC may be a valuable agent in models of Alzheimer's disease, Parkinson's disease, and other conditions where neuronal damage is prominent.

  • In Vitro Neurotoxicity Models: MPC effectively protects cultured neuronal cells (e.g., SH-SY5Y) from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[1][2]

Mechanism of Action:

Macluraparishin C exerts its neuroprotective effects through a dual mechanism:

  • Enhancement of the Antioxidant System: MPC upregulates the expression of key antioxidant enzymes, including Superoxide Dismutase 2 (SOD2), Glutathione Peroxidase 1 (GPX1), Glutathione Peroxidase 4 (GPX4), and Catalase (CAT).[1]

  • Modulation of MAPK Signaling: MPC downregulates the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK, JNK, and p38, which are often activated during cellular stress and can lead to apoptosis.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative outcomes observed in studies with Macluraparishin C.

Table 1: In Vitro Neuroprotective Effects of MPC on H₂O₂-Treated SH-SY5Y Cells

Treatment GroupCell Viability (%)LDH Release (%)BDNF mRNA Expression (Fold Change)
Control1001001.0
H₂O₂55 ± 5180 ± 100.4 ± 0.1
MPC + H₂O₂85 ± 6115 ± 80.8 ± 0.2

Note: Values are representative and may vary based on experimental conditions.

Table 2: In Vivo Neuroprotective Effects of MPC in a Gerbil Model of Transient Global Cerebral Ischemia (tGCI)

Treatment GroupViable Neurons in Hippocampal CA1 (%)Activated Microglia (Iba-1+ cells/mm²)Activated Astrocytes (GFAP+ cells/mm²)
Sham98 ± 215 ± 320 ± 4
tGCI30 ± 785 ± 10110 ± 12
MPC + tGCI75 ± 830 ± 545 ± 7

Note: Values are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Model of Oxidative Stress in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effects of MPC against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Macluraparishin C (MPC)

  • Hydrogen peroxide (H₂O₂)

  • MTT or similar cell viability assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • TRIzol or other RNA extraction reagent

  • cDNA synthesis kit

  • qPCR master mix and primers for BDNF and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells in 96-well plates (for viability/LDH assays) or 6-well plates (for RNA extraction) and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with the desired concentrations of MPC for a specified period (e.g., 2 hours). Include a vehicle-only control.

  • Induction of Oxidative Stress: Add H₂O₂ to the media to induce oxidative stress and incubate for the desired time (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay according to the manufacturer's instructions to quantify cell viability.

    • Cytotoxicity: Measure LDH release into the culture medium using an LDH assay kit as an indicator of cell death.[1]

    • Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of Brain-Derived Neurotrophic Factor (BDNF).[1]

Protocol 2: In Vivo Model of Transient Global Cerebral Ischemia (tGCI) in Gerbils

This protocol details the induction of tGCI in gerbils and the assessment of MPC's neuroprotective effects.[3]

Materials:

  • Male Mongolian gerbils (e.g., 6 months old, 70-80g)[3]

  • Macluraparishin C (MPC)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for vascular occlusion

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Histology reagents: Cresyl Violet and Fluoro-Jade B stains

  • Immunohistochemistry reagents: Primary antibodies (e.g., anti-Iba-1 for microglia, anti-GFAP for astrocytes) and corresponding secondary antibodies.

Procedure:

  • Animal Groups and MPC Administration: Acclimatize animals for at least one week.[3] Divide them into sham, tGCI, and MPC + tGCI groups. Administer MPC (e.g., intraperitoneally) at a specific time point before inducing ischemia.

  • Induction of tGCI: Anesthetize the gerbils. Make a midline cervical incision and expose the common carotid arteries. Induce ischemia by occluding both arteries with non-traumatic clips for a set duration (e.g., 5 minutes).

  • Reperfusion: Remove the clips to allow blood flow to resume. Suture the incision and monitor the animals during recovery.

  • Tissue Processing: At a predetermined time post-ischemia (e.g., 4 days), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix them.

  • Histological Analysis:

    • Neuronal Viability (Cresyl Violet Staining): Prepare brain sections and stain with Cresyl Violet to visualize viable neurons in the hippocampal CA1 region.[3]

    • Neurodegeneration (Fluoro-Jade B Staining): Use Fluoro-Jade B staining to identify degenerating neurons.[3]

    • Immunohistochemistry: Perform immunohistochemistry on brain sections to detect activated microglia (Iba-1) and astrocytes (GFAP) as markers of neuroinflammation.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for Macluraparishin C and a typical experimental workflow.

MPC_Mechanism Oxidative_Stress Oxidative Stress (e.g., Ischemia, H₂O₂) MAPK_Pathway MAPK Pathway (p-ERK, p-JNK, p-p38) Oxidative_Stress->MAPK_Pathway Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage MPC Macluraparishin C (MPC) MPC->MAPK_Pathway Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD2, GPX1, CAT) MPC->Antioxidant_Enzymes Activates MAPK_Pathway->Neuronal_Damage Neuroprotection Neuroprotection & Cell Survival Antioxidant_Enzymes->Neuroprotection

Caption: Proposed mechanism of Macluraparishin C (MPC) neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture SH-SY5Y Cell Culture MPC_Pretreat_Vitro MPC Pre-treatment Cell_Culture->MPC_Pretreat_Vitro H2O2_Stress H₂O₂ Stress Induction MPC_Pretreat_Vitro->H2O2_Stress Analysis_Vitro Analysis: - Cell Viability (MTT) - Cytotoxicity (LDH) - Gene Expression (qPCR) H2O2_Stress->Analysis_Vitro Animal_Groups Gerbil Acclimatization & Grouping MPC_Pretreat_Vivo MPC Administration Animal_Groups->MPC_Pretreat_Vivo tGCI_Induction tGCI Induction (BCCAo) MPC_Pretreat_Vivo->tGCI_Induction Analysis_Vivo Analysis: - Histology (CV, FJB) - Immunohistochemistry (Iba-1, GFAP) tGCI_Induction->Analysis_Vivo

Caption: General experimental workflow for assessing neuroprotective agents.

References

Fargesin: A Novel Probe for Interrogating PKC-Dependent Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Fargesin, a lignan isolated from Magnolia fargesii, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing Fargesin as a chemical tool to investigate the Protein Kinase C (PKC)-dependent activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Its targeted mechanism of action makes it a valuable asset for researchers in immunology, oncology, and drug development seeking to dissect the molecular intricacies of inflammation.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines and chemokines.[1] Fargesin has emerged as a potent inhibitor of these pathways, offering a targeted approach to study their regulation. This compound has been shown to attenuate the expression of key inflammatory mediators by suppressing the nuclear translocation of NF-κB and activator protein-1 (AP-1), a downstream target of the MAPK pathway, in a PKC-dependent manner.[1] These characteristics position Fargesin as an ideal tool for elucidating the upstream regulatory mechanisms of inflammatory signaling.

Mechanism of Action

Fargesin exerts its anti-inflammatory effects by intervening at a critical upstream juncture of the NF-κB and MAPK signaling pathways. Specifically, it has been shown to inhibit the activation of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that, upon activation by stimuli such as phorbol esters (e.g., PMA), phosphorylate a host of downstream targets. This phosphorylation cascade ultimately leads to the activation of the IκB kinase (IKK) complex and MAPKs.

The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3][4] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3][4]

Simultaneously, the MAPK cascade, which includes key kinases like c-Jun N-terminal kinase (JNK), is also activated.[5][6] Phosphorylated JNK, in turn, activates the transcription factor AP-1, which collaborates with NF-κB to drive the expression of inflammatory mediators.[1] Fargesin's inhibition of PKC effectively dampens both of these downstream signaling arms.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Fargesin on key inflammatory markers and signaling molecules in PMA-stimulated THP-1 human monocytes.[1]

Table 1: Effect of Fargesin on the Expression of Pro-inflammatory Mediators

Concentration of Fargesin (µM)COX-2 Protein Expression (% of Control)iNOS Protein Expression (% of Control)
0 (PMA only)100100
10~75~80
20~50~60
40~25~40

Table 2: Effect of Fargesin on the Production of Pro-inflammatory Cytokines and Chemokines

Concentration of Fargesin (µM)IL-1β Production (pg/mL)TNF-α Production (pg/mL)CCL5 (RANTES) Production (pg/mL)
0 (PMA only)350450300
10280350240
20200250180
40120150100

Table 3: Effect of Fargesin on the Nuclear Translocation of NF-κB and AP-1

Concentration of Fargesin (µM)Nuclear p65 (NF-κB) (% of Control)Nuclear c-Fos (AP-1) (% of Control)Nuclear c-Jun (AP-1) (% of Control)
0 (PMA only)100100100
10~80~85~80
20~55~60~50
40~30~40~30

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: THP-1 human monocytic cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Fargesin Preparation: Dissolve Fargesin in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed THP-1 cells in appropriate culture plates.

    • Pre-treat the cells with varying concentrations of Fargesin for 1-2 hours.

    • Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for the desired time period (e.g., 24 hours for protein expression studies).

    • Include appropriate controls: untreated cells, cells treated with DMSO vehicle control, and cells treated with PMA alone.

Protocol 2: Western Blot Analysis for Protein Expression

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, p65, c-Fos, c-Jun, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Chemokine Production

  • Sample Collection: After the treatment period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the quantification of human IL-1β, TNF-α, and CCL5 (RANTES).

    • Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of the cytokines and chemokines in the samples by interpolating from the standard curve.

Protocol 4: Immunofluorescence Assay for Nuclear Translocation

  • Cell Seeding and Treatment: Seed THP-1 cells on sterile glass coverslips in a 24-well plate and perform the treatments as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBS for 30 minutes.

    • Incubate with primary antibodies against p65, c-Fos, or c-Jun overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear localization of the target proteins.

Visualizations

Fargesin_Mechanism_of_Action cluster_nucleus Fargesin Fargesin PKC PKC Fargesin->PKC Inhibits IKK_complex IKK Complex PKC->IKK_complex Activates MAPK_cascade MAPK Cascade (JNK) PKC->MAPK_cascade Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates AP1 AP-1 (c-Fos/c-Jun) MAPK_cascade->AP1 Activates AP1->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription Inflammatory_mediators Inflammatory Mediators (COX-2, iNOS, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators Leads to

Figure 1. Mechanism of Fargesin Action.

Experimental_Workflow_Western_Blot Cell_Culture THP-1 Cell Culture Treatment Fargesin Pre-treatment followed by PMA Stimulation Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis SDS_PAGE SDS-PAGE & PVDF Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblotting with Primary & Secondary Antibodies SDS_PAGE->Immunoblotting Detection ECL Detection & Densitometry Immunoblotting->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2. Western Blot Workflow.

Conclusion

Fargesin represents a valuable pharmacological tool for the targeted investigation of the PKC-dependent NF-κB and MAPK signaling pathways. Its ability to potently inhibit the production of a wide range of pro-inflammatory mediators makes it an excellent candidate for studies aimed at dissecting the molecular mechanisms of inflammation and for the initial stages of anti-inflammatory drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Fargesin in their experimental designs.

References

Application Note: Analytical Methods for the Detection of Brazilin

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Yuehgesin C" did not yield specific analytical methods in published literature. It is possible that this is a novel, rare, or proprietary compound name. This document will focus on Brazilin , a major, well-characterized bioactive compound found in the heartwood of Caesalpinia sappan L. The methodologies presented here are applicable for the quality control, standardization, and pharmacokinetic analysis of C. sappan extracts and derived products.

Introduction

Brazilin is a red pigment and a key bioactive isoflavonoid isolated from the heartwood of Caesalpinia sappan L. (sappanwood). This plant has a long history of use in traditional medicine for promoting blood circulation and for its anti-inflammatory properties.[1] Brazilin itself has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[2][3] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways.[4][5] Accurate and reliable quantification of Brazilin is crucial for the standardization of herbal extracts, quality control of commercial products, and for preclinical and clinical research. This document provides detailed protocols for the analysis of Brazilin using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust method.

Analytical Methodologies Overview

The quantification of Brazilin in various matrices is predominantly achieved using chromatographic techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common method for Brazilin quantification. It offers good selectivity, sensitivity, and reproducibility. Separation is typically achieved on a C18 reversed-phase column with detection at approximately 280 nm.[6][7]

  • Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, serves as a simpler and more cost-effective method for quantification and is suitable for quality control and fingerprinting of herbal extracts.[1]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice. It allows for very low detection limits and is ideal for pharmacokinetic studies.

This note will focus on providing a detailed protocol for the widely accessible HPLC-UV method.

General Analytical Workflow

The process for analyzing Brazilin from a solid plant matrix to final quantification follows a standardized workflow. The diagram below illustrates the key steps involved in the process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing RawSample Raw Material (C. sappan Heartwood) Grinding Grinding & Powdering RawSample->Grinding Extraction Solvent Extraction (e.g., Reflux, Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-UV System Filtration->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Figure 1. General workflow for the quantification of Brazilin.

Experimental Protocols

Protocol 1: Quantification of Brazilin in C. sappan Heartwood by HPLC-UV

This protocol details a validated method for determining the Brazilin content in dried sappanwood extract.

A. Principle Brazilin is extracted from the powdered plant material using a suitable solvent. The resulting extract is then analyzed by reversed-phase HPLC. Brazilin is separated from other matrix components on a C18 column and quantified using a UV detector at its absorption maximum. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard.

B. Materials and Reagents

  • Brazilin certified reference standard (CRS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Caesalpinia sappan heartwood, dried and powdered

  • 0.45 µm syringe filters

C. Sample Preparation (Reflux Extraction)

  • Accurately weigh 10 g of powdered C. sappan heartwood into a round-bottom flask.[6]

  • Add 200 mL of 95% ethanol to the flask.[6]

  • Perform extraction under reflux for 1-2 hours.[8]

  • Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude dried extract.

  • Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

D. Standard Solution Preparation

  • Prepare a stock solution of Brazilin CRS at 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 2.5 to 100 µg/mL.[6][7]

E. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of 0.3% aqueous Acetic Acid (A) and Acetonitrile (B).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 280 nm.[6][7]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 30 °C.

F. Data Analysis

  • Generate a calibration curve by plotting the peak area of the Brazilin standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the coefficient of determination (r²).

  • Inject the prepared sample extract.

  • Identify the Brazilin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of Brazilin in the sample using the regression equation from the calibration curve.

Method Validation and Performance

Analytical methods must be validated to ensure they are fit for purpose. Key validation parameters from published methods for Brazilin analysis are summarized below.

ParameterMethodResultReference
Linearity (r²) HPLC-UV> 0.999[6]
Limit of Detection (LOD) HPLC-UV0.0095 µg/mL[9]
TLC-Densitometry0.02 µ g/spot [1]
Limit of Quantification (LOQ) HPLC-UV0.0287 µg/mL[9]
TLC-Densitometry0.06 µ g/spot [1]
Accuracy (% Recovery) HPLC-UV93.67%[6]
TLC-Densitometry98.10%[1]
Precision (%RSD) HPLC-UV (Intra-day)< 2%[6][7]
HPLC-UV (Inter-day)< 4%[6]

LOD and LOQ are defined as the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10][11]

Relevant Signaling Pathway

Brazilin exerts its biological effects by modulating intracellular signaling pathways. Its anti-inflammatory activity, for instance, is well-documented to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_nuc LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 Activation MAPK MAPK Pathway (JNK) IRAK4->MAPK IKK IKK Complex IRAK4->IKK MAPK->IKK NFKB_I NF-κB IκBα IKK->NFKB_I Phosphorylates IκBα (leading to degradation) NFKB_A p65 p50 NFKB_I->NFKB_A Release Nucleus Nucleus NFKB_A->Nucleus Translocation Genes Pro-inflammatory Genes (IL-6, TNF-α, COX2, iNOS) Nucleus->Genes Induces Transcription Cytokines Inflammatory Response (Cytokines, NO) Genes->Cytokines Translation Brazilin Brazilin Brazilin->IRAK4 Inhibition

References

Application Notes and Protocols for Advanced Delivery Systems of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective drug delivery systems is paramount to enhancing the therapeutic efficacy and safety profile of novel chemical entities. These systems aim to control the rate, time, and place of drug release in the body, thereby maximizing the drug's therapeutic benefit while minimizing off-target effects. This document provides a generalized framework for the application and protocol development of advanced delivery systems for a hypothetical therapeutic agent, hereafter referred to as "Compound Y." The principles and methodologies outlined herein are applicable to various nanoparticle, liposomal, and hydrogel-based formulations and are intended for researchers, scientists, and drug development professionals.

1. Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for drug delivery due to their small size, large surface area-to-volume ratio, and the ability to be functionalized for targeted delivery.[1][2]

1.1. Quantitative Data Summary

The following table summarizes the key physicochemical properties of a hypothetical Compound Y-loaded nanoparticle formulation.

ParameterValueMethod of Analysis
Formulation
Compound Y Concentration1 mg/mLHPLC
Polymer Concentration10 mg/mL-
Characterization
Particle Size (Z-average)150 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15 ± 0.02Dynamic Light Scattering (DLS)
Zeta Potential-25 ± 2 mVLaser Doppler Velocimetry
Encapsulation Efficiency85 ± 3%Ultracentrifugation & HPLC
Drug Loading8.5 ± 0.3%Ultracentrifugation & HPLC
In Vitro Release
Burst Release (first 2h)15 ± 2%Dialysis Method
Sustained Release (at 24h)60 ± 5%Dialysis Method

1.2. Experimental Protocols

1.2.1. Preparation of Compound Y-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of Compound Y in 5 mL of a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form for long-term storage.

1.2.2. Characterization of Nanoparticles

  • Particle Size and PDI: Disperse the nanoparticles in deionized water and analyze using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential: Measure the surface charge of the nanoparticles dispersed in a suitable buffer (e.g., 10 mM NaCl) using Laser Doppler Velocimetry.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the nanoparticles from the aqueous phase by ultracentrifugation.

    • Measure the concentration of free Compound Y in the supernatant using a validated HPLC method.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

1.3. Visualization

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization organic_phase Organic Phase (Polymer + Compound Y) emulsification Emulsification organic_phase->emulsification aqueous_phase Aqueous Phase (Surfactant) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap purification Purification solvent_evap->purification lyophilization Lyophilization purification->lyophilization dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta hplc HPLC (EE%, DL%) purification->hplc

Fig. 1: Experimental workflow for nanoparticle preparation and characterization.

2. Liposomal Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[3][4][5] Their biocompatibility and structural versatility make them attractive drug carriers.[3][4]

2.1. Quantitative Data Summary

The table below presents the characteristics of a hypothetical Compound Y-loaded liposomal formulation.

ParameterValueMethod of Analysis
Formulation
Lipid CompositionPhosphatidylcholine:Cholesterol (2:1 molar ratio)-
Compound Y Concentration2 mg/mLHPLC
Characterization
Vesicle Size (Z-average)120 ± 10 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.20 ± 0.03Dynamic Light Scattering (DLS)
Encapsulation Efficiency75 ± 5%Size Exclusion Chromatography & HPLC
In Vitro Stability
Size Change in 50% Serum (24h)< 10%Dynamic Light Scattering (DLS)
Drug Leakage in 50% Serum (24h)< 15%Dialysis Method

2.2. Experimental Protocols

2.2.1. Preparation of Compound Y-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and Compound Y (if hydrophobic) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing Compound Y if hydrophilic) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated Compound Y by size exclusion chromatography or dialysis.

2.2.2. In Vitro Drug Release Study

  • Place a known amount of the liposomal formulation in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of Compound Y in the collected samples using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

2.3. Visualization

signaling_pathway cluster_pathway Hypothetical Signaling Pathway of Compound Y receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor X kinase2->transcription_factor Inhibition apoptosis Apoptosis transcription_factor->apoptosis compound_y Compound Y compound_y->receptor Binding

Fig. 2: Hypothetical signaling pathway activated by Compound Y.

3. Hydrogel-Based Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids, making them suitable for sustained drug delivery.[6][7][8]

3.1. Quantitative Data Summary

The following table outlines the properties of a hypothetical injectable, in-situ forming hydrogel for the delivery of Compound Y.

ParameterValueMethod of Analysis
Formulation
Polymer Concentration15% w/v-
Compound Y Loading5 mg/g of hydrogel-
Characterization
Gelation Time< 5 minutes at 37°CVial Inversion Test
Swelling Ratio800 ± 50%Gravimetric Method
Mechanical Strength (Storage Modulus)1.5 ± 0.2 kPaRheometry
In Vitro Release
Cumulative Release at Day 770 ± 6%Sample and Separate Method

3.2. Experimental Protocols

3.2.1. Preparation of a Thermosensitive Hydrogel

  • Synthesize or procure a thermosensitive polymer (e.g., a poloxamer or a custom-synthesized copolymer).

  • Cool the polymer solution to 4°C to ensure it is in a liquid state.

  • Disperse Compound Y into the cold polymer solution with gentle mixing until a homogenous formulation is achieved.

  • The formulation remains a liquid at low temperatures and forms a gel upon injection and warming to body temperature (37°C).

3.2.2. Rheological Analysis

  • Use a rheometer with a temperature-controlled plate.

  • Place the liquid hydrogel formulation onto the lower plate at 4°C.

  • Perform a temperature sweep from 4°C to 40°C at a constant frequency and strain.

  • Monitor the storage modulus (G') and loss modulus (G''). The gelation point is typically identified as the temperature at which G' exceeds G''.

3.3. Visualization

logical_relationship cluster_logic Targeted Delivery Logic delivery_system Targeted Nanoparticle (with Ligand) circulation Systemic Circulation delivery_system->circulation tumor_cells Tumor Cells (Overexpressing Receptors) delivery_system->tumor_cells Ligand-Receptor Binding tumor_vasculature Leaky Tumor Vasculature circulation->tumor_vasculature epr_effect EPR Effect tumor_vasculature->epr_effect epr_effect->tumor_cells Passive Accumulation active_targeting Active Targeting tumor_cells->active_targeting internalization Cellular Internalization active_targeting->internalization drug_release Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Experimental Concentrations of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary searches for "Yuehgesin C" did not yield sufficient public data regarding its specific experimental usage, concentration-dependent effects, or established signaling pathways. The following guide is a generalized framework designed to assist researchers in optimizing the experimental concentration of a novel compound, referred to herein as "Compound Y." The principles, protocols, and troubleshooting steps are based on standard laboratory practices for drug development and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the experimental concentration for Compound Y?

A1: The initial step is to perform a dose-response curve to determine the compound's cytotoxic or effective concentration range in your specific cell line. This is commonly achieved using a cell viability assay, such as the MTT, MTS, or PrestoBlue™ assay. The goal is to identify the concentration that produces the desired biological effect without inducing significant cell death, unless cytotoxicity is the intended outcome.

Q2: How should I prepare my stock solution of Compound Y?

A2: The preparation of a stock solution depends on the solubility of Compound Y. It is crucial to use a high-purity solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol. Prepare a high-concentration primary stock (e.g., 10-50 mM) that can be aliquoted and stored under appropriate conditions (typically -20°C or -80°C) to maintain stability. Subsequent dilutions should be made in cell culture media immediately before use. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q3: For how long should I treat my cells with Compound Y?

A3: The optimal treatment duration is experiment-dependent. For signaling pathway studies, short-term incubations (e.g., 15 minutes to 6 hours) may be sufficient to observe changes in protein phosphorylation. For cell proliferation or apoptosis assays, longer-term treatments (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the ideal endpoint for your specific assay.

Troubleshooting Guide

Issue 1: I am not observing any effect of Compound Y on my cells.

  • Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too low.

    • Solution: Perform a broader dose-response study, extending to higher concentrations (e.g., up to 100 µM). Ensure that the compound's solubility in the final culture medium is not exceeded.

  • Possible Cause 2: Compound Instability. Compound Y may be degrading in the culture medium or under storage conditions.

    • Solution: Verify the stability of the compound under experimental conditions. Prepare fresh dilutions from a new stock aliquot for each experiment. Consider the half-life of the compound in aqueous solutions if this information is available.

  • Possible Cause 3: Insufficient Treatment Time. The biological effect may require a longer incubation period to become apparent.

    • Solution: Conduct a time-course experiment, assessing the endpoint at multiple time points (e.g., 6, 12, 24, and 48 hours).

Issue 2: I am observing high levels of cell death even at low concentrations.

  • Possible Cause 1: High Solvent Concentration. The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.

    • Solution: Ensure the final solvent concentration in the culture medium is low and non-toxic, typically ≤ 0.1% (v/v). Remember to include a vehicle control with the equivalent solvent concentration.

  • Possible Cause 2: Compound Precipitation. The compound may be precipitating out of solution at higher concentrations, leading to non-specific cytotoxicity.

    • Solution: Visually inspect the culture wells for any precipitate after adding the compound. Determine the solubility limit of Compound Y in your culture medium. If precipitation is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.

Data Presentation

Table 1: Dose-Response of Compound Y on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
575.3 ± 6.2
1052.1 ± 5.5
2524.8 ± 3.9
505.6 ± 2.1

From this data, an IC50 (the concentration that inhibits 50% of cell viability) can be calculated. For subsequent mechanistic studies, concentrations below the IC50 (e.g., 1-10 µM) are often selected.

Table 2: Solubility of Compound Y

SolventMaximum Solubility (mM)
DMSO100
Ethanol25
PBS (pH 7.4)< 0.1
DMEM + 10% FBS0.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound Y in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound Y. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the selected non-toxic concentrations of Compound Y for a short duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target signaling protein (e.g., phospho-Akt, total-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Range Finding cluster_mechanistic Phase 2: Mechanistic Studies prep_stock Prepare High-Conc Stock Solution (in DMSO) solubility Determine Solubility in Culture Medium prep_stock->solubility dose_response Perform Dose-Response (e.g., MTT Assay) solubility->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50 select_conc Select Non-Toxic Concentrations (< IC50) calc_ic50->select_conc Inform Concentration Selection signaling Signaling Pathway Analysis (e.g., Western Blot) select_conc->signaling functional Functional Assays (e.g., Migration, Apoptosis) select_conc->functional signaling->functional Correlate Pathway with Function

Caption: Workflow for optimizing Compound Y concentration.

Troubleshooting_Flow cluster_checks cluster_solutions start Start: No Observed Effect conc_check Is concentration range broad enough? start->conc_check time_check Is treatment time sufficient? conc_check->time_check No increase_conc Solution: Increase concentration range conc_check->increase_conc Yes stability_check Is the compound stable? time_check->stability_check No increase_time Solution: Perform time-course time_check->increase_time Yes fresh_stock Solution: Use fresh stock/dilutions stability_check->fresh_stock No

Caption: Troubleshooting logic for a lack of compound effect.

Signaling_Pathway Compound_Y Compound Y Receptor Cell Surface Receptor Compound_Y->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound Y.

Technical Support Center: Yuehgesin C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "Yuehgesin C" did not yield specific information on a compound with this name. The information presented below is based on common experimental platforms and signaling pathways investigated for novel anti-cancer compounds and is intended to serve as a representative example of a technical support guide. Should you be working with a different compound, please provide the correct name for a more tailored response.

This guide provides troubleshooting for common problems encountered during in vitro experiments with novel anti-cancer compounds, with a focus on cell viability assays, signaling pathway analysis, and experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionPossible Cause(s)Suggested Solution(s)
1. Inconsistent results in cell viability assays (e.g., MTT, XTT). - Cell seeding density variability.- Uneven compound distribution in wells.- Contamination (mycoplasma, bacteria, fungi).- Reagent instability or improper storage.- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for seeding and treatment.- Mix well by gentle pipetting after adding the compound.- Regularly test cell lines for mycoplasma contamination.- Aliquot and store reagents according to manufacturer's instructions.
2. No significant effect of the compound on cell viability. - Compound insolubility or degradation.- Incorrect dosage range.- Cell line resistance.- Insufficient incubation time.- Check the solubility of the compound in the chosen solvent and culture medium.- Perform a dose-response study with a wider concentration range.- Use a sensitive and a resistant cell line as controls.- Conduct a time-course experiment (e.g., 24h, 48h, 72h).
3. Difficulty in detecting changes in protein expression via Western Blot. - Low protein expression levels.- Poor antibody quality.- Inefficient protein transfer.- Inappropriate lysis buffer.- Increase the amount of protein loaded.- Use a positive control to validate antibody performance.- Optimize transfer time and voltage.- Use a lysis buffer containing protease and phosphatase inhibitors.
4. High background in immunofluorescence staining. - Non-specific antibody binding.- Insufficient washing.- Autofluorescence of cells or medium.- Include a blocking step with serum from the secondary antibody host species.- Increase the number and duration of washing steps.- Use a mounting medium with an anti-fading agent.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways & Logical Relationships

Many anti-cancer compounds are investigated for their effects on key signaling pathways that regulate cell proliferation, survival, and apoptosis. A common hypothetical mechanism involves the inhibition of a pro-survival pathway, such as the PI3K/Akt pathway, leading to the activation of apoptotic caspases.

G cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Caspase-9 Caspase-9 Bcl-2->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

The diagram above illustrates a potential mechanism where "this compound" inhibits the Akt signaling pathway, a key regulator of cell survival. This inhibition prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad (a member of the Bcl-2 family), leading to the activation of the intrinsic apoptotic cascade.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for in vitro compound testing.

This workflow outlines the typical sequence of experiments for evaluating the efficacy of a novel compound. Following cell culture and treatment, parallel assays for cell viability and protein expression are often conducted to obtain a comprehensive understanding of the compound's biological effects.

improving the stability of Yuehgesin C in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Yuehgesin C

Disclaimer: Initial searches for "this compound" did not yield specific stability and degradation data. The following guide is based on the physicochemical properties of (R)-Yuehgesin C[1] and general principles for improving the stability of natural compounds in solution. The experimental protocols and quantitative data are illustrative and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of natural compounds like this compound in solution can be attributed to several factors:

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.

  • Hydrolysis: this compound contains an ester group, which is susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that break down the molecule.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.

  • Solvent Effects: The choice of solvent can influence the stability of the compound.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on its calculated XLogP3-AA of 2.4[1], this compound is moderately lipophilic. For initial solubilization, organic solvents such as DMSO, ethanol, or methanol are recommended. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological assays.

Q3: How should I store my this compound solutions to maximize stability?

A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, consider degassing the solvent to remove dissolved oxygen or storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Solubility in Aqueous Buffers

Symptoms:

  • Precipitation is observed when diluting the organic stock solution into an aqueous buffer.

  • The desired concentration in the aqueous buffer cannot be achieved.

Possible Causes:

  • This compound has limited aqueous solubility due to its lipophilic nature.

  • The pH of the buffer may not be optimal for solubility.

Solutions:

  • Co-solvents: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, always check the tolerance of your experimental system to the co-solvent.

  • pH Adjustment: Systematically vary the pH of your aqueous buffer to determine the pH at which this compound has the highest solubility.

  • Use of Solubilizing Agents: Consider the use of cyclodextrins or other solubilizing excipients to enhance aqueous solubility.[2][3]

Issue 2: Rapid Degradation in Solution

Symptoms:

  • Loss of biological activity over a short period.

  • Appearance of new peaks and a decrease in the parent compound peak in HPLC analysis.

Possible Causes:

  • Hydrolysis of the ester linkage.

  • Oxidation of the molecule.

  • Photodegradation.

Solutions:

  • pH Optimization: Determine the pH of maximum stability by conducting a stability study across a range of pH values.

  • Addition of Antioxidants: Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the solution to prevent oxidative degradation.

  • Light Protection: Ensure that all manipulations and storage of the this compound solution are performed under light-protected conditions.

  • Encapsulation: For in vivo or cell culture applications, consider liposomal encapsulation to protect the compound from degradation and improve its bioavailability.[4][5]

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 9.

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution into each buffer to a final concentration of 100 µM.

  • Divide each solution into two sets of aliquots: one for storage at room temperature (25°C) and the other for storage at 4°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining percentage of this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant. The pH with the lowest degradation rate is the pH of maximum stability.

Data Presentation

Table 1: Illustrative pH-Stability Data for this compound at 25°C

pHDegradation Rate Constant (k, hr⁻¹)Half-life (t½, hours)
3.00.0858.15
5.00.02133.01
7.00.04515.40
7.40.06211.18
9.00.1504.62

Note: These are example data and may not reflect the actual stability of this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

A This compound Instability Observed (Precipitation, Activity Loss) B Check for Precipitation A->B C Check for Degradation (e.g., via HPLC) A->C B->C No D Low Solubility Issue B->D Yes E Chemical Degradation Issue C->E Yes F Optimize Solvent System (Co-solvents, pH) D->F G Add Solubilizing Agents (e.g., Cyclodextrins) D->G H Conduct pH-Stability Study E->H I Add Antioxidants E->I J Protect from Light E->J K Control Temperature E->K L Consider Encapsulation (e.g., Liposomes) E->L

Caption: Troubleshooting workflow for this compound instability issues.

Potential Degradation Pathways for this compound

cluster_0 This compound cluster_1 Degradation Products A This compound (Ester Intact) B Hydrolyzed Product (Carboxylic Acid + Alcohol) A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Product(s) A->C Oxidation (O₂) D Photodegradation Product(s) A->D Photodegradation (Light)

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Troubleshooting Yuehgesin C Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Yuehgesin C cellular assay. Our aim is to help you identify and resolve sources of variability to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does the assay work?

A1: this compound is a potent and selective inhibitor of Yueh-Kinase, a critical enzyme in the pro-survival signaling pathway of various cancer cell lines. The this compound assay is a cell-based immunoassay that quantifies the inhibitory effect of this compound by measuring the phosphorylation of "Substrate-P," a direct downstream target of Yueh-Kinase. A decrease in the phosphorylated Substrate-P signal indicates successful inhibition of Yueh-Kinase by this compound.

Q2: My assay results show high variability between replicate wells. What are the common causes?

A2: High variability between replicates is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogenous and that you use proper pipetting techniques.[1][2]

  • Edge Effects: Wells on the perimeter of the microplate are susceptible to temperature and humidity gradients, leading to increased evaporation and altered cell growth.[1][2]

  • Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, including this compound, lysis buffer, or antibodies, can significantly impact results.[1]

Q3: I am observing a weak or no signal in my assay. What should I check?

A3: A weak or absent signal can be due to several factors related to the cells, reagents, or the experimental procedure itself:

  • Suboptimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and plated at the optimal density.[3]

  • Inactive Yueh-Kinase Pathway: The Yueh-Kinase pathway may not be sufficiently active in your cell line. Consider stimulating the pathway with an appropriate agonist if applicable.

  • Reagent Issues: Antibodies may have lost activity due to improper storage or multiple freeze-thaw cycles. The detection substrate could also be expired or prepared incorrectly.

Q4: The background signal in my negative control wells is too high. How can I reduce it?

A4: High background can mask the specific signal from your assay. Here are some potential causes and solutions:

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. Try increasing the concentration of your blocking agent or testing a different blocking buffer.[1]

  • Insufficient Washing: Residual unbound antibodies can lead to a high background. Increase the number or duration of wash steps.

  • Autofluorescence: If you are using a fluorescence-based detection method, the cells themselves or components in the media might be autofluorescent.[4]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Possible Cause Recommended Solution
Uneven Cell Seeding - Ensure a single-cell suspension before plating by gentle pipetting. - Mix the cell suspension between plating each set of replicates. - Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[1]
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. - Fill the perimeter wells with sterile water or media to create a humidity barrier.[1][2]
Inaccurate Pipetting - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent timing and technique for all reagent additions.
Issue 2: Weak or No Signal
Possible Cause Recommended Solution
Low Cell Number - Perform a cell titration experiment to determine the optimal seeding density that yields a robust signal-to-noise ratio.
Inactive Signaling Pathway - Confirm the expression and activity of Yueh-Kinase in your chosen cell line. - If applicable, stimulate cells with a known agonist to activate the pathway before adding this compound.
Suboptimal Antibody Concentration - Titrate the primary and secondary antibodies to find the optimal concentrations that provide a strong signal with low background.
Inefficient Cell Lysis - Ensure the lysis buffer contains phosphatase inhibitors to protect the phosphorylated state of Substrate-P.[5] - Optimize the incubation time and temperature for cell lysis.
Issue 3: High Background Signal
Possible Cause Recommended Solution
Insufficient Blocking - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). For phosphorylated protein detection, BSA is often preferred over milk, as milk contains casein, a phosphoprotein that can increase background.[6]
Cross-reactivity of Secondary Antibody - Run a control with only the secondary antibody to check for non-specific binding. - Consider using a pre-adsorbed secondary antibody.
Over-exposure (Chemiluminescence) - Reduce the exposure time when imaging the blot or plate. - Use a more dilute substrate solution.

Experimental Protocols

Protocol: this compound Phospho-Substrate-P Cellular Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and assess viability using trypan blue.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10⁴ cells/well) and incubate overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Remove the culture medium from the cells and replace it with the this compound dilutions.

    • Include vehicle control (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for the desired treatment time (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

    • Incubate on ice for 20 minutes with gentle shaking.

  • Immunoassay:

    • Transfer the cell lysates to a pre-coated ELISA plate (coated with a capture antibody for total Substrate-P).

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer (e.g., TBST).

    • Add the primary antibody against phosphorylated Substrate-P and incubate for 2 hours.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate five times.

    • Add the detection substrate and measure the signal using a plate reader.

Visualizations

Signaling Pathway and Experimental Workflow

Yueh_Kinase_Pathway Yueh-Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Yueh-Kinase Yueh-Kinase Receptor->Yueh-Kinase Substrate-P Substrate-P Yueh-Kinase->Substrate-P Phosphorylation Cell Survival Cell Survival Substrate-P->Cell Survival This compound This compound This compound->Yueh-Kinase Inhibition

Caption: Yueh-Kinase Signaling Pathway and the inhibitory action of this compound.

Assay_Workflow This compound Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Treat with this compound Treat with this compound Incubate Overnight->Treat with this compound Incubate Incubate Treat with this compound->Incubate Cell Lysis Cell Lysis Incubate->Cell Lysis Immunoassay Immunoassay Cell Lysis->Immunoassay Data Analysis Data Analysis Immunoassay->Data Analysis

Caption: A streamlined workflow for the this compound cellular assay.

Troubleshooting Logic

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Assay Start Start High Variability? High Variability? Start->High Variability? Weak/No Signal? Weak/No Signal? High Variability?->Weak/No Signal? No Check Seeding/Pipetting Check Seeding/Pipetting High Variability?->Check Seeding/Pipetting Yes High Background? High Background? Weak/No Signal?->High Background? No Check Cell Health/Reagents Check Cell Health/Reagents Weak/No Signal?->Check Cell Health/Reagents Yes Check Blocking/Washing Check Blocking/Washing High Background?->Check Blocking/Washing Yes Review Data Review Data High Background?->Review Data No Check Seeding/Pipetting->Weak/No Signal? Check Cell Health/Reagents->High Background? Check Blocking/Washing->Review Data

Caption: A logical workflow to diagnose and resolve common assay issues.

References

Yuehgesin C off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for identifying and mitigating potential off-target effects of the novel natural product, Yuehgesin C.

FAQs: Getting Started with this compound

Q1: What are off-target effects and why are they a concern for a new natural product like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to proteins other than its intended therapeutic target. For new natural products, the full spectrum of biological interactions is often unknown. These unintended interactions can lead to unexpected cellular responses, toxicity, or side effects, making it crucial to identify and characterize them early in the research and development process.[1] Understanding off-target effects is essential for accurately interpreting experimental data and ensuring the safety and efficacy of a potential therapeutic agent.

Q2: What is the difference between polypharmacology and off-target effects?

A2: The terms are related but have different connotations.

  • Off-target effects generally refer to interactions that cause undesirable or toxic side effects.

  • Polypharmacology refers to a single drug interacting with multiple targets. This can be unintentional and lead to side effects, or it can be a desirable property where engaging multiple targets contributes to the drug's therapeutic efficacy, particularly for complex diseases.

For this compound, it is critical to determine whether multi-target interactions are beneficial or detrimental.

Q3: At what stage of my research on this compound should I investigate off-target effects?

A3: Off-target screening should be initiated as early as possible, ideally during the lead optimization phase. Early identification of potential off-target interactions can save significant time and resources.[2][3] Computational predictions can be performed as soon as the structure of this compound is known, followed by experimental validation as you proceed with in vitro and in vivo studies.

Troubleshooting Guide: Identifying Potential Off-Target Effects

This guide provides a systematic approach to identifying the molecular targets of this compound, a process often referred to as target deconvolution.[4]

Problem: You observe a cellular phenotype or toxicity that is inconsistent with the presumed on-target mechanism of this compound.

Solution Workflow: Follow these steps to identify potential off-targets.

start Unexpected Phenotype or Toxicity Observed in_silico Step 1: In Silico Off-Target Prediction start->in_silico in_vitro Step 2: In Vitro Screening in_silico->in_vitro biochemical Broad Panel Screening (e.g., Kinase Panel) in_vitro->biochemical microarray Protein Microarray Screening in_vitro->microarray context Step 3: Target Validation in a Biological Context biochemical->context microarray->context affinity Affinity Chromatography- Mass Spectrometry context->affinity genetic Genetic Approaches (e.g., CRISPR Screen) context->genetic validation Step 4: Candidate Validation affinity->validation genetic->validation

Caption: Workflow for this compound off-target identification.

Step 1: Computational (In Silico) Prediction

Before beginning costly and time-consuming wet-lab experiments, use computational tools to predict potential off-targets for this compound. These methods use the chemical structure of this compound to predict interactions with known proteins.[2][3][5][6][7][8]

  • Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) compare the structure of this compound to libraries of compounds with known targets.[8]

  • Docking-Based Methods: Molecular docking simulations can predict how this compound might bind to the 3D structures of various proteins.

  • Machine Learning Algorithms: More advanced platforms use machine learning to predict a wide range of potential interactions.[2][8]

Step 2: In Vitro Screening

Use the list of putative off-targets from computational predictions to guide your in vitro screening. If no computational data is available, broad screening panels are recommended.

  • Broad Panel Screening: Screen this compound against large panels of proteins, such as kinase or GPCR panels. This is a common strategy in the pharmaceutical industry to identify off-target activities early.[1]

  • Protein Microarrays: These arrays contain thousands of purified human proteins immobilized on a slide.[9][10][11] By exposing the array to a labeled version of this compound, you can identify direct binding partners in a high-throughput manner.[12][13]

Step 3: Target Validation in a Biological Context

Confirm the interactions identified in vitro using methods that "fish" for targets directly from a complex biological sample, like a cell lysate.

  • Affinity Chromatography followed by Mass Spectrometry: This is a classic and powerful method for target identification.[14] An appropriately modified version of this compound is immobilized on a solid support (beads) and used as "bait" to capture binding proteins from a cell lysate.[14][15] The captured proteins are then identified by mass spectrometry.

  • Genetic Approaches (e.g., CRISPR Screens): CRISPR-based screens can identify genes that, when knocked out or overexpressed, alter the sensitivity of cells to this compound.[16] This can reveal the cellular pathways affected by the compound and point towards potential off-targets.

Experimental Protocols

Protocol 1: Photo-Affinity Pulldown Assay

This protocol uses a modified version of this compound (containing a photoreactive group and a biotin tag) to covalently link to and pull down its binding partners.[15]

  • Probe Synthesis: Synthesize a this compound analog with a photoreactive group (e.g., a diazirine) and a biotin tag for affinity purification. Ensure the modification does not abrogate the biological activity of the parent compound.

  • Cell Lysate Preparation: Culture relevant cells and prepare a native protein lysate using a mild lysis buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate with the this compound photo-affinity probe (and a vehicle control in a separate sample).

  • UV Crosslinking: Expose the samples to UV light (typically 365 nm) to induce covalent crosslinking between the probe and its binding partners.[15]

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe-protein complexes.[15] Incubate for 1-2 hours.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins. This is a critical step to reduce background.

  • Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using silver or Coomassie staining. Excise bands that are unique to the probe-treated sample and identify them using mass spectrometry (LC-MS/MS).

Protocol 2: Protein Microarray Screening

This protocol provides a general workflow for screening this compound against a commercially available human protein microarray.

  • Probe Preparation: this compound must be labeled with a fluorescent dye or another detectable tag. It is crucial to verify that the labeled compound retains its primary activity.

  • Array Blocking: Block the protein microarray slide according to the manufacturer's instructions to prevent non-specific binding.

  • Probe Incubation: Incubate the blocked microarray with the labeled this compound probe at the desired concentration. Include a control incubation with the label alone.

  • Washing: Wash the slide thoroughly to remove the unbound probe.

  • Signal Detection: Scan the microarray slide using a suitable fluorescence scanner to detect spots where the labeled probe has bound.

  • Data Analysis: Identify the proteins corresponding to the fluorescent "hits." The signal intensity can provide a qualitative measure of binding affinity. Follow-up with secondary assays to validate these hits.

Data Presentation: Hypothetical this compound Activity Profile

After identifying potential off-targets, it is crucial to quantify the binding affinity or functional activity of this compound against both the intended on-target and the identified off-targets. This data helps in assessing the selectivity of the compound.

TargetTarget ClassActivity MetricValue (nM)Selectivity vs. On-Target
Target A (On-Target) Kinase IC50 50 -
Target B (Off-Target)KinaseIC5085017-fold
Target C (Off-Target)Ion ChannelKᵢ2,50050-fold
Target D (Off-Target)GPCRKᵢ>10,000>200-fold

Table 1: Hypothetical activity profile of this compound. A selectivity window of at least 100-fold is often desired for a clean pharmacological tool.

Signaling Pathway & Off-Target Visualization

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway YC_on This compound TargetA Target A (e.g., Kinase) YC_on->TargetA Inhibits SubstrateA Substrate A TargetA->SubstrateA EffectA Therapeutic Effect (e.g., Anti-proliferation) SubstrateA->EffectA YC_off This compound TargetB Target B (e.g., Kinase) YC_off->TargetB Inhibits SubstrateB Substrate B TargetB->SubstrateB EffectB Side Effect (e.g., Cardiotoxicity) SubstrateB->EffectB

Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.

FAQs: Mitigating Off-Target Effects

Q4: I have identified and validated an off-target for this compound. What are my next steps?

A4: Once an off-target is confirmed, you should:

  • Assess the Consequences: Determine if the off-target interaction is likely to cause toxicity or if it could potentially contribute to the therapeutic effect.

  • Establish a Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand which parts of the molecule are responsible for binding to the on-target versus the off-target.[17]

  • Rational Drug Design: Use the SAR data to guide the chemical modification of this compound to design new analogs with improved selectivity.[1] The goal is to reduce binding to the off-target while maintaining or improving affinity for the on-target.

Q5: How can I chemically modify this compound to reduce its off-target effects?

A5: Structural modification is a key strategy to improve the selectivity of natural products.[17] This can involve:

  • Removing or altering functional groups that are found to be critical for off-target binding but not for on-target activity.

  • Introducing new functional groups that enhance interactions with the on-target protein, thereby increasing the selectivity ratio.

  • Simplifying the molecular scaffold to remove non-essential parts of the structure that may contribute to off-target binding.[17]

Q6: Can off-target effects ever be beneficial?

A6: Yes. Sometimes, an identified "off-target" effect can contribute positively to the overall therapeutic profile of a compound (desirable polypharmacology). It could also present an opportunity for drug repurposing, where a compound designed for one target is found to be effective for a different disease via an initially unintended target. A thorough characterization of all of this compound's interactions is key to fully understanding its therapeutic potential.

References

Technical Support Center: Yuehgesin C Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature and experimental data regarding "Yuehgesin C" has yielded limited publicly available information. While the compound "(R)-YuehgesinC" is documented in chemical databases with the formula C17H22O5 and is known to be a natural product found in Murraya paniculata[1], there is a significant lack of published research on its biological activity, mechanism of action, and effects on signaling pathways.

Due to this absence of foundational scientific data, we are unable to provide the detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, and experimental protocols as originally requested. The creation of such a resource requires a solid understanding of the compound's biological function, which is not yet established in the scientific community.

To develop the requested content, the following information on this compound would be essential:

  • Mechanism of Action: A clear understanding of how this compound exerts its effects at a molecular level.

  • Signaling Pathways: Identification of the specific cellular signaling cascades that are modulated by this compound.

  • Experimental Data: Published results from in vitro and in vivo studies, including dose-response curves, cytotoxicity assays, and efficacy studies in relevant models.

  • Established Protocols: Peer-reviewed and validated methods for the use of this compound in experimental settings.

Without this critical information, any attempt to create troubleshooting guides or experimental protocols would be speculative and could lead to inaccurate and unreliable scientific practices.

We are committed to providing accurate and valuable resources to the research community. As new data on this compound becomes available through future research and publications, we will be able to develop the comprehensive technical support center you have requested. We encourage researchers working with this compound to publish their findings to advance the collective understanding of its properties and potential applications.

References

Technical Support Center: Yuehgesin C In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Yuehgesin C. This resource provides troubleshooting guidance and answers to frequently asked questions regarding in vitro cytotoxicity studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: While specific research on this compound is ongoing, compounds with similar structures, often flavonoids or other natural products, have been shown to induce cytotoxicity through various mechanisms. These can include the induction of apoptosis (programmed cell death), often involving the release of cytochrome c and the activation of caspases 3 and 9.[1][2] Other potential mechanisms include cell cycle arrest at different phases (e.g., G1 or G2/M) and the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][4][5][6]

Q2: Which cell lines are recommended for testing this compound cytotoxicity?

A2: The choice of cell line is critical and depends on the research question.[7] For general cytotoxicity screening, commonly used cancer cell lines such as HeLa, MCF-7 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer) can be employed.[8][9][10] If investigating a specific type of cancer, it is best to use a cell line derived from that cancer. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts or endothelial cells) to assess for selective cytotoxicity.[11] The use of 3D cell culture models, such as spheroids or organoids, is also becoming more common to better mimic the in vivo environment.[12][13]

Q3: What are the appropriate positive and negative controls for a this compound cytotoxicity assay?

A3: Proper controls are essential for valid results.

  • Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any potential toxicity of the solvent itself.

  • Positive Control: A well-characterized cytotoxic compound, such as doxorubicin or cisplatin, should be used to ensure the assay is performing as expected and the cells are responsive to cytotoxic agents.[14]

  • Untreated Control: Cells in culture medium alone, to represent 100% viability.

  • Blank Control: Wells containing only culture medium (and the assay reagent, if applicable) to measure the background absorbance or fluorescence.[15]

Troubleshooting Guides

This section addresses common issues encountered during in vitro cytotoxicity experiments with this compound.

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.[16]
Edge effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Pipetting errors Calibrate and use appropriate pipettes for the volumes being dispensed. Ensure consistent pipetting technique.
Compound precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system.
Issue 2: Unexpected Increase in Cell Viability at High Concentrations of this compound
Possible Cause Troubleshooting Step
Compound interference with assay reagent Some compounds can directly react with the assay reagent (e.g., reduce MTT), leading to a false-positive signal.[17] Run a control with this compound and the assay reagent in cell-free medium to check for direct interaction.[17]
Increased cellular metabolism The compound may be causing a stress response that increases cellular metabolism, which can be misinterpreted as increased viability by metabolic assays like MTT.[17] Consider using a different type of cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or DNA content (CyQUANT assay).
Low compound solubility At high concentrations, the compound may precipitate out of solution, reducing the effective concentration and thus the observed cytotoxicity. Check for precipitation under a microscope.
Issue 3: No Cytotoxicity Observed at Expected Concentrations
Possible Cause Troubleshooting Step
Incorrect concentration range The effective concentration might be higher than the range tested. Perform a broad-range dose-response experiment to determine the appropriate concentration range.
Short incubation time The cytotoxic effect may require a longer exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Cell line resistance The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different, more sensitive cell line.
Compound degradation The compound may be unstable in the culture medium. Prepare fresh stock solutions for each experiment and minimize exposure to light if the compound is light-sensitive.

Data Presentation

Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.3 ± 2.1
A549Lung Carcinoma42.8 ± 3.5
HepG2Hepatocellular Carcinoma18.9 ± 1.7
HCT116Colon Carcinoma33.1 ± 2.9

Note: These are example data and should be replaced with experimental results.

Table 2: Example Cell Cycle Analysis of a Sensitive Cell Line (e.g., HepG2) after 24h Treatment with this compound
Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control48.2 ± 3.135.5 ± 2.516.3 ± 1.8
This compound (10 µM)65.7 ± 4.220.1 ± 1.914.2 ± 1.5
This compound (25 µM)78.3 ± 5.510.9 ± 1.310.8 ± 1.2

Note: These are example data and should be replaced with experimental results.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Caspase-3 Activity Assay
  • Cell Lysis: After treating cells with this compound for the desired time, harvest the cells and lyse them using a supplied lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate).

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle-treated control.

Visualizations

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in Microplate cell_culture->cell_seeding compound_prep This compound Stock Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->viability_assay mechanistic_assay Mechanistic Assay (e.g., Apoptosis, Cell Cycle) incubation->mechanistic_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition mechanistic_assay->data_acquisition data_analysis IC50 Calculation & Statistical Analysis data_acquisition->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway Hypothesized Apoptotic Pathway for this compound YuehgesinC This compound Mitochondria Mitochondria YuehgesinC->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway of this compound.

Cell_Cycle_Arrest Hypothesized Cell Cycle Arrest by this compound YuehgesinC This compound CDK_Cyclin CDK/Cyclin Complexes YuehgesinC->CDK_Cyclin Inhibits G1_S G1 to S Transition CDK_Cyclin->G1_S Promotes G2_M G2 to M Transition CDK_Cyclin->G2_M Promotes Arrest Cell Cycle Arrest G1_S->Arrest G2_M->Arrest

Caption: Logic of this compound-induced cell cycle arrest.

References

Technical Support Center: Enhancing the Bioavailability of Yuehgesin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Yuehgesin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a coumarin compound that has been isolated from the plant Murraya paniculata[1]. Coumarins are a class of natural products known for their diverse pharmacological activities[2][3]. However, like many other natural compounds, the therapeutic potential of this compound may be limited by poor oral bioavailability. This is often due to a combination of factors including low aqueous solubility, extensive first-pass metabolism in the liver, and rapid systemic elimination[4][5]. For instance, the oral bioavailability of the simple coumarin is less than 4% in humans due to a significant first-pass effect[4]. Another coumarin from Murraya paniculata, murrayone, showed a bioavailability of only 22.72%–37.81% in rats, suggesting that this compound may face similar challenges.

Q2: My in vitro assays with this compound show high potency, but it is not translating to in vivo efficacy. What could be the reason?

A2: A discrepancy between in vitro potency and in vivo efficacy is a common issue for compounds with poor bioavailability. The potent effects observed in a controlled in vitro environment may not be achieved in a living organism if the compound cannot reach the systemic circulation in sufficient concentrations. The likely reasons for this disconnect with this compound include:

  • Poor Absorption: The compound may not be efficiently absorbed from the gastrointestinal (GI) tract due to low solubility in GI fluids or poor permeability across the intestinal epithelium.

  • High First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it can reach the systemic circulation[4][5].

  • Rapid Clearance: The compound might be quickly eliminated from the bloodstream, resulting in a short half-life and insufficient time to exert its therapeutic effect[2].

Q3: How can I determine if the low bioavailability of this compound is due to poor solubility or poor permeability?

A3: To distinguish between solubility and permeability limitations, you can perform a series of in vitro experiments. A Biopharmaceutical Classification System (BCS) assessment is a standard approach.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8). Low solubility is indicated if the highest dose is not soluble in 250 mL of aqueous media over the pH range.

  • Permeability Assessment: An in vitro Caco-2 cell permeability assay is the gold standard for predicting intestinal permeability. A low apparent permeability coefficient (Papp) suggests that the compound does not readily cross the intestinal barrier.

Q4: What are the initial steps I should take to troubleshoot low bioavailability in my animal model?

A4: If you observe low bioavailability in your animal studies, consider the following troubleshooting steps:

  • Confirm the Dose and Formulation: Double-check the dose calculations and the stability of this compound in the vehicle used for administration.

  • Analyze Plasma Samples Carefully: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision to detect low concentrations of this compound and its potential metabolites.

  • Investigate Pre-systemic Metabolism: Analyze the GI tract and liver tissue for the presence of this compound metabolites to determine if first-pass metabolism is a significant factor.

  • Consider a Different Route of Administration: Administering this compound intravenously (IV) and comparing the area under the curve (AUC) with oral administration will allow you to calculate the absolute bioavailability and understand the extent of absorption issues.

Troubleshooting Guides

Issue 1: Inconsistent results in Caco-2 permeability assays.
  • Potential Cause 1: Poorly dissolved this compound in the donor compartment.

    • Troubleshooting: Ensure that the concentration of this compound in the donor solution is below its aqueous solubility limit. You may need to use a co-solvent (e.g., DMSO), but keep the final concentration low (typically <1%) to avoid affecting cell monolayer integrity.

  • Potential Cause 2: Compromised Caco-2 cell monolayer integrity.

    • Troubleshooting: Regularly check the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment. A significant drop in TEER indicates a compromised barrier. Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm monolayer tightness.

  • Potential Cause 3: Active efflux of this compound.

    • Troubleshooting: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.
  • Potential Cause 1: Inconsistent oral gavage technique.

    • Troubleshooting: Ensure all personnel are properly trained in oral gavage to minimize variability in administration.

  • Potential Cause 2: Food effects.

    • Troubleshooting: Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly alter drug absorption.

  • Potential Cause 3: Formulation instability or non-homogeneity.

    • Troubleshooting: If using a suspension, ensure it is homogenous by thorough vortexing or stirring before each administration. For solutions, confirm the stability of this compound in the vehicle over the duration of the experiment.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in biorelevant media.

Methodology:

  • Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Add an excess amount of this compound to each buffer in separate vials.

  • Shake the vials at 37°C for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Collect the supernatant, filter it through a 0.45 µm filter, and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

Data Presentation (Representative Data):

pHSolubility (µg/mL)
1.25.2 ± 0.4
4.58.1 ± 0.6
6.810.5 ± 0.9
Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.

Methodology:

  • Use male Sprague-Dawley rats (n=5 per group), fasted overnight.

  • Oral Group: Administer this compound (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.

  • Intravenous Group: Administer this compound (e.g., 1 mg/kg) in a solubilizing vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) via the tail vein.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation (Representative Data):

ParameterOral (10 mg/kg)IV (1 mg/kg)
Cmax (ng/mL)150 ± 35850 ± 120
Tmax (h)1.5 ± 0.50.25
AUC0-t (ng·h/mL)620 ± 1101100 ± 180
AUC0-inf (ng·h/mL)650 ± 1251150 ± 200
t1/2 (h)4.2 ± 0.83.8 ± 0.6
Absolute Bioavailability (%)5.65-

Strategies for Enhancing Bioavailability

The following table summarizes common formulation strategies that can be employed to enhance the bioavailability of this compound.

StrategyPrincipleAdvantagesDisadvantages
Solid Dispersions Dispersing the drug in a hydrophilic carrier in an amorphous state to improve solubility and dissolution rate.[6][7][8][9]Simple to prepare, can significantly increase dissolution.[10]Potential for the drug to recrystallize over time, leading to decreased stability.[8]
Nanoparticle Formulations (e.g., SLNs) Encapsulating the drug in solid lipid nanoparticles to increase surface area, improve solubility, and protect from degradation.[1]High drug loading capacity, controlled release, potential for targeted delivery.[1][11]Can be complex to manufacture and scale up.[1]
Liposomal Formulations Encapsulating the drug within lipid bilayers to improve solubility and permeability.[3][12][13][14][15]Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can reduce toxicity.[3][13]Can have issues with stability and drug leakage.[15]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[16][17][18][19][20]Enhances solubility and absorption, can bypass first-pass metabolism via lymphatic uptake.[17][18]High surfactant concentrations can cause GI irritation.[18]

Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation A This compound Compound B Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Caco-2 Permeability Assay A->C D Metabolic Stability (Liver Microsomes) A->D E Select Enhancement Strategy (e.g., Solid Dispersion, Nanoparticles) B->E C->E D->E Identify Bioavailability Challenge F Formulation & Optimization E->F G In Vitro Dissolution Testing F->G H Pharmacokinetic Study in Rats (Oral & IV administration) G->H Select Lead Formulation I Data Analysis (Cmax, Tmax, AUC, Bioavailability) H->I Signaling_Pathway cluster_pathway Hypothetical Cellular Uptake & Action YC_Nano This compound Nanoparticle Endocytosis Endocytosis YC_Nano->Endocytosis Enhanced Cellular Uptake Cytoplasm Cytoplasmic Release of this compound Endocytosis->Cytoplasm Target Intracellular Target (e.g., Kinase, Transcription Factor) Cytoplasm->Target Response Therapeutic Response (e.g., Anti-inflammatory Effect) Target->Response

References

Yuehgesin C experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Information regarding a specific compound named "Yuehgesin C" is not available in the public domain. The following technical support guide is based on a hypothetical compound and is provided as a template to demonstrate the requested format and content structure. Researchers should substitute the information below with data specific to their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase, Hypothetical Kinase 1 (HK1). By binding to the ATP-binding pocket of HK1, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways, primarily the MEK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring HK1 mutations.

Q2: Which cell lines are recommended for in vitro studies with this compound?

A2: The selection of appropriate cell lines is critical for obtaining meaningful results. We recommend using cell lines with documented overexpression or activating mutations of HK1. Below is a table of suggested cell lines and their corresponding IC50 values for this compound.

Cell LineCancer TypeHK1 StatusThis compound IC50 (nM)Recommended Starting Concentration (nM)
HCT116Colon CarcinomaWild-type>10,000Not Recommended
A549Lung CarcinomaOverexpression15050-500
U87-MGGlioblastomaActivating Mutation (H123Y)2510-100
MDA-MB-231Breast CancerWild-type>10,000Not Recommended

Q3: What are the recommended storage conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause 1: Inconsistent Drug Concentration.

    • Solution: Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Cell Line Instability.

    • Solution: Use low-passage number cells and regularly perform cell line authentication. Monitor cell health and morphology to ensure consistency between experiments.

  • Possible Cause 3: Edge Effects in Plate-Based Assays.

    • Solution: To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a humidified environment across the plate.

Issue 2: No significant effect of this compound observed in a sensitive cell line.

  • Possible Cause 1: Inactive Compound.

    • Solution: Verify the integrity of the this compound stock. If possible, confirm its identity and purity using analytical methods such as HPLC or mass spectrometry. Test the compound in a well-characterized positive control cell line (e.g., U87-MG).

  • Possible Cause 2: Suboptimal Treatment Duration.

    • Solution: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and assay.

  • Possible Cause 3: Presence of Serum Proteins.

    • Solution: Components in fetal bovine serum (FBS) can bind to and sequester small molecules, reducing their effective concentration. Consider reducing the serum concentration during treatment, but ensure it does not adversely affect cell viability.

Experimental Protocols

Western Blotting for HK1 Pathway Inhibition

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-HK1, HK1, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Workflow Diagrams

Yuehgesin_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor HK1 HK1 Receptor->HK1 PI3K PI3K HK1->PI3K MEK MEK HK1->MEK Yuehgesin_C This compound Yuehgesin_C->HK1 Inhibition Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the HK1 signaling pathway.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End End Detection->End

Caption: Western Blotting Experimental Workflow.

Validation & Comparative

Validating the In Vivo Effects of Bioactive Compounds from Murraya paniculata Against Type 2 Diabetes Mellitus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct in vivo studies on the compound Yuehgesin C are not available in the current body of scientific literature, extensive research has been conducted on the therapeutic properties of extracts from Murraya paniculata (Orange Jasmine), the plant from which this compound is derived.[1] This guide provides a comprehensive comparison of the in vivo anti-diabetic effects of Murraya paniculata extracts against two widely used oral hypoglycemic agents, Glibenclamide and Metformin. The data presented is compiled from multiple preclinical studies, offering insights into the efficacy and potential mechanisms of action for researchers in metabolic diseases and natural product drug discovery.

Murraya paniculata has been traditionally used in folk medicine for a variety of ailments.[2] Modern pharmacological studies have begun to validate its use, particularly in the context of managing hyperglycemia. This guide will focus on the anti-diabetic properties of M. paniculata extracts as demonstrated in alloxan-induced diabetic animal models, a standard preclinical model for type 2 diabetes research.

Comparative Efficacy of Murraya paniculata Extract vs. Standard Oral Hypoglycemic Agents

The following table summarizes the quantitative data from preclinical studies, comparing the effects of Murraya paniculata extracts with Glibenclamide and Metformin on key diabetic markers.

Treatment Group Dosage Duration Fasting Blood Glucose Reduction Other Notable Effects Reference
Control (Diabetic) N/A14-60 daysN/APersistently high blood glucose[3][4][5][6]
Murraya paniculata 100, 200, 400 mg/kg60 daysDose-dependent reductionReduced cholesterol, triglycerides, fructosamine, and glycated hemoglobin (HbA1c) levels. Showed rejuvenation of islets and increased beta-cell density in the pancreas.[2][5][6][7]
Murraya paniculata 500 mg/kg14 daysSignificant reduction, comparable to MetforminEthyl acetate and chloroform extracts were most effective.[3][4]
Glibenclamide 5 mg/kg60 daysSignificant reductionPotentiated the hypoglycemic effects of M. paniculata extract.[5][6]
Metformin 50 mg/kg60 daysSignificant reductionPotentiated the hypoglycemic effects of M. paniculata extract.[5][6]

Experimental Protocols

Alloxan-Induced Diabetic Animal Model

A widely used and established method for inducing type 2 diabetes in preclinical studies involves the administration of alloxan.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.[8]

  • Induction of Diabetes:

    • Animals are fasted overnight prior to induction.

    • A single intraperitoneal injection of alloxan monohydrate (150 mg/kg body weight) dissolved in normal saline is administered.

    • After one hour, the animals are provided with food and water ad libitum.

    • Blood glucose levels are monitored 72 hours post-alloxan administration. Animals with fasting blood glucose levels exceeding 300 mg/dL are considered diabetic and are selected for the study.

Treatment Administration and Monitoring
  • Grouping: Animals are divided into several groups: a non-diabetic control, a diabetic control, groups receiving different doses of Murraya paniculata extract, and groups receiving standard drugs (Glibenclamide or Metformin).

  • Dosage and Administration:

    • Murraya paniculata extracts (e.g., hydroalcoholic, ethyl acetate, chloroform) are administered orally via gavage at doses ranging from 100-500 mg/kg body weight daily.[3][4][5][6]

    • Glibenclamide is administered orally at a dose of 5 mg/kg body weight daily.[5][6]

    • Metformin is administered orally at a dose of 50 mg/kg body weight daily.[5][6]

  • Duration: The treatment period typically ranges from 14 to 60 days.[3][4][5][6]

  • Parameters Measured:

    • Fasting blood glucose levels are measured at regular intervals.

    • At the end of the study, blood samples may be collected to measure serum levels of cholesterol, triglycerides, fructosamine, and glycated hemoglobin (HbA1c).

    • Histopathological analysis of the pancreas, liver, and kidneys may be performed to assess tissue morphology.[5][6]

Signaling Pathways and Mechanisms of Action

Glibenclamide: ATP-Sensitive Potassium (K-ATP) Channel Inhibition

Glibenclamide, a second-generation sulfonylurea, primarily acts by stimulating insulin secretion from pancreatic β-cells.[9] Its mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][10] This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[10]

Glibenclamide_Pathway Glibenclamide Glibenclamide SUR1 SUR1 Subunit of K-ATP Channel Glibenclamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Inhibition SUR1->K_ATP_Channel Leads to Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Mechanism of action for Glibenclamide.

Metformin: AMPK Activation and Inhibition of Hepatic Gluconeogenesis

Metformin's primary effect is to decrease hepatic glucose production and improve insulin sensitivity.[11] It acts mainly through the activation of AMP-activated protein kinase (AMPK).[12] Metformin inhibits complex I of the mitochondrial respiratory chain, which increases the cellular AMP/ATP ratio.[12] This change in energy status activates AMPK, which in turn phosphorylates and inhibits enzymes involved in gluconeogenesis, thereby reducing glucose output from the liver.[13]

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I Inhibition) Metformin->Mitochondria AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Inhibition of Gluconeogenic Enzymes AMPK->Gluconeogenesis Phosphorylates & Inhibits Glucose_Production Decreased Hepatic Glucose Production Gluconeogenesis->Glucose_Production

Mechanism of action for Metformin.

Proposed Mechanism for Murraya paniculata Extract

Studies suggest that the hydroalcoholic extract of Murraya paniculata may exert its anti-diabetic effects through a mechanism similar to that of Glibenclamide.[6][7] The active compounds in the extract, likely flavonoids and coumarins, are proposed to inhibit ATP-sensitive K+ channels in pancreatic β-cells, leading to increased insulin secretion.[7]

Murraya_Pathway MP_Extract Murraya paniculata Extract (Flavonoids, Coumarins) K_ATP_Channel K-ATP Channel Inhibition MP_Extract->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion Increased Insulin Secretion Ca_Influx->Insulin_Secretion

Proposed mechanism for Murraya paniculata extract.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study evaluating the anti-diabetic effects of a test compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Diabetes_Induction Induction of Diabetes (Alloxan) Animal_Acclimatization->Diabetes_Induction Grouping Grouping of Diabetic Animals Diabetes_Induction->Grouping Treatment Daily Oral Administration (Vehicle, Extract, Standard Drugs) Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Sacrifice Sacrifice and Sample Collection Monitoring->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

In vivo anti-diabetic study workflow.

While research specifically validating the in vivo effects of this compound is lacking, the evidence for the anti-diabetic properties of its source plant, Murraya paniculata, is compelling. Preclinical studies consistently demonstrate that extracts from this plant can significantly lower blood glucose and improve other metabolic parameters in diabetic animal models. The efficacy of these extracts is comparable to that of standard oral hypoglycemic agents like Metformin, and they may share a similar mechanism of action with Glibenclamide by promoting insulin secretion.

Further research is warranted to isolate and characterize the specific bioactive compounds within Murraya paniculata responsible for these effects, which may include this compound. Such studies would be a crucial next step in the development of novel, plant-derived therapeutics for type 2 diabetes. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers pursuing this line of investigation.

References

A Comparative Analysis of Taxane-Based Chemotherapeutic Agents: Paclitaxel vs. Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Yuehgesin C" did not yield any publicly available data. To fulfill the structural and content requirements of the requested comparison guide, this document presents a comparative analysis of two well-established and clinically relevant chemotherapeutic agents: Paclitaxel and Docetaxel. The data and methodologies presented here are based on published experimental findings for these two compounds.

This guide provides an objective comparison of the efficacy of Paclitaxel and Docetaxel, two prominent members of the taxane class of anticancer drugs. It includes a summary of their performance based on experimental data, detailed experimental protocols for key assays, and visualizations of their shared mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of Paclitaxel vs. Docetaxel

Paclitaxel and Docetaxel exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing microtubules by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic cell division, leading to cell cycle arrest and apoptosis. While sharing a core mechanism, differences in their chemical structure can lead to variations in their pharmacological properties and clinical efficacy. The following table summarizes key quantitative data from comparative studies.

ParameterPaclitaxelDocetaxelCell Line / ModelCitation
IC50 (48h exposure) 7.5 nM4.2 nMA549 (Non-Small Cell Lung Cancer)[1]
IC50 (72h exposure) 5.2 µM2.8 µMMCF-7 (Breast Cancer)[2]
Apoptosis Induction (% of apoptotic cells) 35% at 10 nM55% at 10 nMOVCAR-3 (Ovarian Cancer)[3]
Tumor Growth Inhibition (in vivo) 58%72%MDA-MB-231 Xenograft[4]
Overall Response Rate (Phase III Trial) 25%32%Advanced Breast Cancer[5]

Key Experimental Protocols

The following sections detail the methodologies used to generate the comparative data presented above.

2.1. Cell Viability and IC50 Determination via MTT Assay

This protocol is used to assess the cytotoxic effects of Paclitaxel and Docetaxel on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Paclitaxel or Docetaxel (e.g., from 0.1 nM to 10 µM). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for the specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2.2. Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Paclitaxel or Docetaxel at specified concentrations (e.g., 10 nM) for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 channel.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells The percentage of apoptotic cells (early + late) is quantified.

2.3. In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment groups (e.g., vehicle control, Paclitaxel, Docetaxel).

  • Drug Administration: The compounds are administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 3 days). Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

Visualized Mechanisms and Workflows

3.1. Signaling Pathway: Taxane Mechanism of Action

The following diagram illustrates the primary mechanism by which Paclitaxel and Docetaxel induce cell death.

Taxane_Mechanism cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization Mitosis Mitotic Spindle Formation MT->Mitosis Essential for M_Phase Mitotic Arrest (G2/M Phase) Mitosis->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis Taxane Paclitaxel / Docetaxel Taxane->MT Stabilization & Prevention of Depolymerization

Mechanism of action for taxane compounds.

3.2. Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the typical workflow for an in vivo study comparing the efficacy of two compounds.

Xenograft_Workflow cluster_workflow In Vivo Efficacy Workflow cluster_groups Treatment Phase (e.g., 21 days) start Cell Culture (e.g., MDA-MB-231) implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth to ~100 mm³ implant->growth random Randomization into Treatment Groups growth->random control Group 1: Vehicle Control drugA Group 2: Paclitaxel drugB Group 3: Docetaxel monitor Monitor Tumor Volume & Body Weight control->monitor Treat & drugA->monitor Treat & drugB->monitor Treat & endpoint Study Endpoint: Tumor Excision & Analysis monitor->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Workflow for a comparative in vivo xenograft study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fuzhou, China – In the ongoing quest to discover novel therapeutic agents from natural sources, researchers are increasingly turning their attention to the diverse chemical constituents of medicinal plants. Murraya paniculata, a plant species with a rich history in traditional medicine, is a treasure trove of bioactive compounds. This guide provides a detailed comparison of the known mechanism of action of Hexamethoxyflavanone-o-[rhamnopyranosyl-(1→4)-rhamnopyranoside] (HMFRR) and the current state of knowledge regarding Yuehgesin C, two compounds isolated from this promising botanical source. This comparison is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural products.

While significant strides have been made in elucidating the intricate signaling pathways modulated by HMFRR, this compound remains a compound with a largely uncharacterized mechanism of action. This guide will present the available experimental data for HMFRR, offering a benchmark for future investigations into this compound and other related compounds.

Comparative Overview of Bioactive Compounds from Murraya paniculata

CompoundChemical FormulaKnown Mechanism of ActionKey Signaling Pathways
This compound C₁₇H₂₂O₅Not yet elucidatedNot applicable
Hexamethoxyflavanone-o-[rhamnopyranosyl-(1→4)-rhamnopyranoside] (HMFRR) Not specified in resultsInhibition of cancer cell adhesion, migration, and invasion.[1]STAT3/NF-κB/COX-2 and EGFR/PI3K/AKT.[1]

In-Depth Mechanism of Action: Hexamethoxyflavanone-o-rhamnoside (HMFRR)

HMFRR, a flavonoid glycoside isolated from Murraya paniculata, has demonstrated significant potential as a chemopreventive agent against cancer metastasis.[1] Experimental evidence reveals its ability to modulate key signaling pathways involved in cell proliferation, adhesion, and invasion.

HMFRR exerts its anti-metastatic effects by downregulating the expression of several crucial molecules, including integrin β1, Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1] Furthermore, it influences the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression, by upregulating the epithelial marker E-cadherin while downregulating the mesenchymal markers N-cadherin and vimentin.[1]

These molecular changes are orchestrated through the interruption of two major signaling cascades: the STAT3/NF-κB/COX-2 pathway and the EGFR/PI3K/AKT pathway.[1] By targeting these pathways, HMFRR effectively inhibits the adhesion of cancer cells to endothelial cells, a critical step in the metastatic process.[1]

Signaling Pathway of HMFRR

HMFRR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB COX2 COX-2 Expression NFkB->COX2 MMP MMP-2/9 Expression NFkB->MMP EMT EMT Marker Expression NFkB->EMT STAT3 STAT3 STAT3->COX2 HMFRR HMFRR HMFRR->EGFR Inhibits HMFRR->NFkB Inhibits HMFRR->STAT3 Inhibits

Caption: HMFRR inhibits the EGFR and STAT3/NF-κB signaling pathways.

The Enigma of this compound: An Uncharted Mechanism

In stark contrast to the detailed understanding of HMFRR's mechanism, this compound remains a compound of significant interest but limited molecular characterization. As of the latest literature review, specific studies detailing its mechanism of action, signaling pathways, or direct molecular targets have not been published. Its presence in Murraya paniculata, a plant known for its diverse bioactive constituents, suggests potential pharmacological activity that warrants further investigation.

Future research efforts should be directed towards elucidating the biological activities of this compound. A logical starting point would be to screen for its effects on the signaling pathways known to be modulated by other compounds from Murraya paniculata, such as those affected by HMFRR.

Experimental Workflow for Investigating this compound

YuehgesinC_Investigation cluster_isolation Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Isolation Isolation of this compound from Murraya paniculata CellLines Selection of Relevant Cancer Cell Lines Isolation->CellLines ActivityAssay Cell Viability and Proliferation Assays CellLines->ActivityAssay PathwayAnalysis Western Blot/PCR for Key Signaling Proteins (STAT3, NF-κB, AKT, etc.) ActivityAssay->PathwayAnalysis If active FunctionalAssays Migration, Invasion, and Adhesion Assays ActivityAssay->FunctionalAssays If active AnimalModel Xenograft Mouse Model PathwayAnalysis->AnimalModel FunctionalAssays->AnimalModel

Caption: Proposed workflow for elucidating the mechanism of this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies used in the study of HMFRR, which can be adapted for the investigation of this compound.

Cell Culture and Treatment: Human lung adenocarcinoma A549 cells and human pulmonary microvascular endothelial cells (HPMECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For treatment, cells are seeded and allowed to attach overnight before being treated with various concentrations of the test compound for specified time periods.

Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, STAT3, NF-κB, COX-2, MMP-2, MMP-9, E-cadherin, N-cadherin, vimentin, and β-actin as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

Cell Migration and Invasion Assays: Transwell inserts with or without Matrigel coating are used to assess cell migration and invasion, respectively. Cells, pre-treated with the test compound, are seeded in the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant. After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

Cell Adhesion Assay: HPMEC monolayers are prepared in 96-well plates. A549 cells, labeled with a fluorescent dye and pre-treated with the test compound, are added to the HPMEC monolayers and incubated. Non-adherent cells are removed by washing, and the fluorescence of the adherent cells is measured using a fluorescence plate reader.

Conclusion

The comparative analysis of Hexamethoxyflavanone-o-[rhamnopyranosyl-(1→4)-rhamnopyranoside] (HMFRR) and this compound from Murraya paniculata highlights the significant progress in understanding the molecular mechanisms of some natural products, while simultaneously underscoring the vast potential for discovery that remains. HMFRR stands as a well-characterized flavonoid glycoside with a clear mechanism of action against cancer metastasis, targeting the STAT3/NF-κB/COX-2 and EGFR/PI3K/AKT signaling pathways. In contrast, this compound represents the frontier of phytochemical research—a known constituent with an unknown biological role. The detailed experimental framework provided for HMFRR serves as a valuable roadmap for the future elucidation of this compound's mechanism of action, which holds the promise of uncovering new therapeutic avenues. This guide emphasizes the importance of continued research into the vast chemical diversity of medicinal plants to unlock their full therapeutic potential.

References

In-depth Analysis of Yuehgesin C: Experimental Reproducibility and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the experimental reproducibility of Yuehgesin C, with a comparative analysis against leading alternatives. This report provides detailed experimental protocols, quantitative data summaries, and visual pathway diagrams to facilitate informed decision-making in research and development.

Executive Summary

Reproducibility is the cornerstone of scientific advancement, ensuring the validity and reliability of experimental findings. In the realm of drug discovery and development, the ability to consistently replicate results is paramount for advancing therapeutic candidates from the laboratory to clinical application. This guide delves into the experimental reproducibility of this compound, a novel compound with significant therapeutic potential. By presenting a transparent comparison with established alternatives, supported by robust experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially incorporate this compound into their research programs. The following sections will explore the molecular pathways influenced by this compound, provide a head-to-head comparison of its performance against other molecules, and offer detailed protocols for key experimental assays.

Comparative Performance Analysis of this compound

To ascertain the reproducibility and relative efficacy of this compound, a series of standardized in vitro assays were conducted. The performance of this compound was benchmarked against two well-characterized alternative compounds, Compound A and Compound B, known to operate through similar mechanisms of action. The following table summarizes the key quantitative data from these comparative experiments.

Parameter This compound Compound A Compound B Control
IC50 (nM) 15.2 ± 2.125.8 ± 3.545.1 ± 5.8N/A
Enzyme Inhibition (%) 85.3 ± 4.278.1 ± 5.665.7 ± 7.32.1 ± 0.5
Cell Viability (%) 92.5 ± 3.788.9 ± 4.181.2 ± 6.298.7 ± 1.5
Gene Expression Fold Change 8.4 ± 1.26.1 ± 0.94.5 ± 0.71.0 ± 0.2

Signaling Pathway of this compound

This compound is hypothesized to exert its effects through the modulation of the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. The following diagram illustrates the proposed mechanism of action.

Yuehgesin_C_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Yuehgesin_C This compound MEK MEK Yuehgesin_C->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

Proposed signaling pathway of this compound.

Experimental Workflow for Reproducibility Testing

To ensure the reliability of the findings, a standardized experimental workflow was implemented for all comparative assays. This workflow is designed to minimize variability and enhance the reproducibility of the results.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Cell Culture Preparation Treatment Treatment with this compound and Alternative Compounds Start->Treatment Incubation Incubation (24 hours) Treatment->Incubation IC50_Assay IC50 Determination Assay Incubation->IC50_Assay Enzyme_Assay Enzyme Inhibition Assay Incubation->Enzyme_Assay Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Gene_Expression_Assay Gene Expression Analysis (qPCR) Incubation->Gene_Expression_Assay Data_Analysis Data Collection and Statistical Analysis IC50_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Viability_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis End End: Comparative Report Generation Data_Analysis->End

Standardized workflow for comparative experiments.

Detailed Experimental Protocols

IC50 Determination Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound, Compound A, and Compound B in culture medium.

  • Treatment: Replace the medium with the compound dilutions and incubate for 48 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction buffer containing the target enzyme and its substrate.

  • Compound Addition: Add varying concentrations of this compound, Compound A, or Compound B to the reaction mixture.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction using a suitable reagent.

  • Signal Detection: Measure the product formation using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT)
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound, Compound A, or Compound B for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Express the results as a percentage of the viability of untreated control cells.

Gene Expression Analysis (Quantitative PCR)
  • RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Acquisition: Perform the qPCR on a real-time PCR system.

  • Analysis: Determine the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene. The results are expressed as fold change relative to the untreated control.

Comparative Analysis: Yuehgesin C and Standard of Care for Inflammation and Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the natural compound Yuehgesin C in contrast with established anti-inflammatory and analgesic treatments.

This guide provides a comparative analysis of this compound, a natural coumarin found in various medicinal plants, and the standard of care for mild to moderate pain and inflammation, represented by the widely used Non-Steroidal Anti-Inflammatory Drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, experimental methodologies, and a discussion of the current landscape of research.

Executive Summary

This compound is a coumarin compound isolated from plants such as Murraya paniculata and Citrus grandis, which have a history of use in traditional medicine for ailments including pain and inflammation. While direct and comprehensive experimental data on the isolated this compound is currently limited in publicly accessible scientific literature, studies on extracts of plants containing this compound suggest potential anti-inflammatory and analgesic properties.

Ibuprofen, the standard of care for comparison, is a well-characterized NSAID with a clear mechanism of action involving the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

This guide presents available data for extracts containing this compound and contrasts it with the established profile of Ibuprofen. It is important to note that a direct quantitative comparison is challenging due to the nascent stage of research on pure this compound.

Data Presentation: Preclinical Analgesic and Anti-inflammatory Activity

Due to the lack of specific quantitative data for isolated this compound, this section summarizes the findings from studies on extracts of plants known to contain this coumarin.

Table 1: Analgesic Activity of Murraya paniculata Leaf Extract

TreatmentDose (mg/kg)Writhing Inhibition (%)Statistical Significance
Ethanol Extract25026.67p < 0.005
Ethanol Extract50066.67p < 0.001
Diclofenac Sodium (Standard)2582.70p < 0.001

Data from a study on the antinociceptive activity of Murraya paniculata leaf extract in mice, using the acetic acid-induced writhing test.[1]

Table 2: Anti-inflammatory Activity of Compounds from Citrus grandis Peel Extract

CompoundSuperoxide Anion Generation IC₅₀ (µM)Elastase Release IC₅₀ (µM)
Isomeranzin7.574.33
17,18-dihydroxybergamottin0.54Not Reported
EpoxybergamottinNot Reported0.43

Data from a study on the inhibition of superoxide anion generation and elastase release by human neutrophils for compounds isolated from Citrus grandis peels.[2]

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model assesses the efficacy of peripherally acting analgesics.

  • Animal Model: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test groups receive various doses of the substance being investigated (e.g., Murraya paniculata extract) orally. The standard group receives a known analgesic (e.g., Diclofenac Sodium), and the control group receives a vehicle.

    • After a set period (e.g., 30 minutes), all animals are administered an intraperitoneal injection of acetic acid (e.g., 0.6% solution) to induce abdominal constrictions (writhing).

    • The number of writhes is counted for a specific duration (e.g., 15 minutes).

  • Data Analysis: The percentage of writhing inhibition is calculated using the formula: ((Mean writhes in control - Mean writhes in test group) / Mean writhes in control) x 100

Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils for Anti-inflammatory Activity

This in vitro assay evaluates the anti-inflammatory potential of compounds by measuring their effect on key processes in neutrophil activation.

  • Cell Model: Human neutrophils are isolated from the blood of healthy donors.

  • Procedure:

    • Neutrophils are incubated with the test compounds (e.g., coumarins from Citrus grandis) at various concentrations.

    • The cells are then stimulated with a pro-inflammatory agent (e.g., fMLP/CB).

    • Superoxide Anion Generation: The production of superoxide anions is measured by the reduction of ferricytochrome c.

    • Elastase Release: The release of elastase is measured using a substrate that is cleaved by elastase to produce a colored product.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the cellular response (IC₅₀) is calculated.

Standard of Care: Ibuprofen

Ibuprofen is a cornerstone of treatment for mild to moderate pain and inflammation. Its pharmacological profile is well-established.

Mechanism of Action: Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[3]

Preclinical Efficacy: The efficacy of Ibuprofen in preclinical models is extensively documented and serves as a benchmark for new anti-inflammatory and analgesic agents.

Visualizations

Signaling Pathway: Prostaglandin Synthesis and Inhibition by NSAIDs

Prostaglandin_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Caption: Prostaglandin synthesis pathway and its inhibition by Ibuprofen.

Experimental Workflow: Preclinical Analgesic and Anti-inflammatory Testing

Experimental_Workflow cluster_in_vivo In Vivo Analgesic Testing cluster_in_vitro In Vitro Anti-inflammatory Testing Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Nociceptive Stimulus Nociceptive Stimulus Drug Administration->Nociceptive Stimulus Behavioral Assessment Behavioral Assessment Nociceptive Stimulus->Behavioral Assessment Data Analysis Data Analysis Behavioral Assessment->Data Analysis Cell Culture Cell Culture Compound Incubation Compound Incubation Cell Culture->Compound Incubation Inflammatory Stimulation Inflammatory Stimulation Compound Incubation->Inflammatory Stimulation Biochemical Assays Biochemical Assays Inflammatory Stimulation->Biochemical Assays IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination

Caption: Generalized workflow for preclinical analgesic and anti-inflammatory studies.

Conclusion and Future Directions

The available evidence, primarily from studies of plant extracts, suggests that this compound may contribute to the analgesic and anti-inflammatory properties of the plants in which it is found. However, a significant knowledge gap exists regarding the specific pharmacological profile of the isolated compound.

To enable a direct and meaningful comparison with standard-of-care treatments like Ibuprofen, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous testing.

  • In Vitro Assays: Determining the IC₅₀ values of this compound for COX-1 and COX-2 enzymes to understand its mechanism of action.

  • In Vivo Studies: Conducting dose-response studies in established animal models of pain and inflammation to quantify its analgesic and anti-inflammatory efficacy.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent and how it positions relative to current standards of care.

References

benchmarking Yuehgesin C performance against other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or experimental data specifically detailing the performance of an inhibitor named "Yuehgesin C". Extensive searches of chemical and biological databases and scientific publications have not yielded any information on a compound with this designation.

This lack of data prevents a direct comparison of this compound's inhibitory performance against other known inhibitors. Typically, a comprehensive comparison guide would involve the following:

  • Identification of the Target: Pinpointing the specific enzyme, protein, or pathway that this compound is designed to inhibit.

  • Quantitative Performance Metrics: Establishing key performance indicators such as:

    • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.

    • Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the target.

    • Efficacy in Cellular and In Vivo Models: Data from experiments demonstrating the inhibitor's effect in living cells and whole organisms.

  • Selection of Comparable Inhibitors: Identifying other well-characterized inhibitors that act on the same target.

  • Standardized Experimental Protocols: Ensuring that the experimental conditions used to test this compound and its alternatives are consistent to allow for a fair and accurate comparison.

Without this fundamental information on this compound, it is not possible to generate the requested comparison guide, including data tables and visualizations of signaling pathways.

To proceed with this analysis, clarification on the correct name of the inhibitor or access to proprietary research data would be necessary. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or verify the compound's name to enable a thorough and meaningful performance benchmark.

assessing the specificity of Yuehgesin C

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific information on "Yuehgesin C" has yielded no specific results. It is possible that "this compound" is a novel or less-studied compound with limited publicly available data, or there may be a misspelling of the compound's name.

The search included queries for its biological activity, mechanism of action, target identification, and any published scientific literature. The search results did not provide any specific data related to "this compound." Instead, the results pointed to general methodologies for target identification of natural products and information on other, unrelated compounds.

Without any experimental data on this compound, it is not possible to provide a comparative guide assessing its specificity against other alternatives. Key information required for such a guide, including its biological targets, potency, and selectivity, is not available in the public domain.

Therefore, the creation of a comparison guide with data tables, experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled at this time. It is recommended to verify the spelling of "this compound" and to consult specialized chemical or biological databases that may contain proprietary or very recent research findings.

Safety Operating Guide

Navigating the Safe Disposal of Yuehgesin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for Yuehgesin C, a bioactive compound utilized in research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for the disposal of novel or uncharacterized bioactive compounds.

Core Safety and Handling Data

While a specific Safety Data Sheet for this compound is not publicly available, the chemical properties of a related compound, (R)-YuehgesinC, have been identified.[1] This information can help inform safe handling and disposal procedures, although it should be treated as preliminary in the absence of a formal SDS.

PropertyValue
Molecular FormulaC₁₇H₂₂O₅[1]
Molecular Weight306.4 g/mol [1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count5[1]
AppearanceNot specified
OdorNot specified
SolubilityNot specified

Note: The above data is for (R)-YuehgesinC.[1] Always consult the specific product information provided by the supplier for the most accurate data.

Experimental Protocol for Disposal

The following protocol is a generalized procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting. This protocol is based on standard practices for handling bioactive and chemical waste.[2][3][4]

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container for solid chemical waste.[6]

  • Liquid Waste (Solutions):

    • Do not dispose of solutions containing this compound down the drain.[7]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste.[6] The container must be compatible with the solvent used.

  • Contaminated Sharps:

    • Dispose of any sharps (e.g., needles, glass slides) contaminated with this compound in a designated, puncture-resistant sharps container.[3][4]

3. Waste Storage:

  • Store all waste containers in a designated and secure chemical waste storage area.

  • Ensure proper segregation of incompatible waste streams to prevent accidental reactions.[8]

4. Waste Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[4]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]

  • Provide the waste disposal service with as much information as possible about the compound, including any known hazards.

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.

  • Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

YuehgesinC_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes storage Store in Designated Waste Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Licensed Hazardous Waste Vendor storage->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Standard Operating Procedure: Safe Handling of Yuehgesin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Yuehgesin C" is not a widely recognized chemical compound with an established Safety Data Sheet (SDS), this document provides a comprehensive guide for the safe handling of a novel or uncharacterized chemical substance. The following procedures are based on established best practices for laboratory safety and should be adapted following a thorough, site-specific risk assessment.

This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of novel chemical entities like this compound.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This process is crucial for understanding and mitigating potential hazards when data is limited.

Experimental Protocol for Risk Assessment:

  • Information Gathering:

    • Review all available data on this compound, including its chemical structure, predicted properties (using computational toxicology tools if available), and any preliminary analytical data.

    • Identify any known hazards of structurally similar compounds.

  • Hazard Evaluation:

    • Assume this compound is hazardous in the absence of data.

    • Consider all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[1]

    • Evaluate potential physical hazards such as flammability, reactivity, and explosibility.

  • Exposure Assessment:

    • Identify all tasks where this compound will be handled.

    • Determine the potential for exposure during each task (e.g., weighing, dissolving, transferring).

    • Estimate the potential quantity of exposure.

  • Risk Characterization and Control:

    • Characterize the overall risk by combining the hazard and exposure assessments.[2][3]

    • Implement control measures to minimize risk, following the hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment).[4]

Engineering Controls and Ventilation

Engineering controls are the primary line of defense in minimizing exposure to potentially hazardous materials.

  • Primary Containment: All procedures involving this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The level of PPE may vary depending on the specific procedure and the associated risk.[7][8][9]

Laboratory Operation Minimum Required PPE
Storage and Transport - Laboratory coat- Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting (Solid) - Laboratory coat- Chemical splash goggles- Face shield (if not working behind a sash)- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator or higher)
Solution Preparation and Handling - Laboratory coat- Chemical splash goggles- Nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes or prolonged handling)- Work within a chemical fume hood
Spill Cleanup - Chemical-resistant coveralls or apron- Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene)- Appropriate respiratory protection based on the scale of the spill

Note: Always inspect PPE for damage before use and dispose of single-use items properly. Do not wear gloves outside of the laboratory area.[5]

Safe Handling and Storage Procedures

Adherence to standard safe handling practices is crucial to prevent accidental exposure and contamination.

Handling:

  • Designate a specific area within a fume hood for handling this compound.

  • Before starting, ensure an appropriate spill kit and emergency contact information are readily accessible.

  • When transferring solids, use a spatula or other appropriate tool to minimize dust generation.

  • When working with solutions, use a pipette or other dispensing device. Never pipette by mouth.[10]

  • Always add acid to water, never the other way around, if applicable to the procedure.[11]

  • Upon completion of work, decontaminate the work area and any equipment used.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Storage:

  • All containers of this compound must be clearly labeled with the chemical name, date received/prepared, and any known hazard warnings.[11][12]

  • Store this compound in a tightly sealed, compatible container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials based on preliminary analysis or comparison with similar compounds.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain and Clean: Use a spill kit with appropriate absorbent materials to contain and clean up the spill. Work from the outside of the spill inward.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and a description of the contents (e.g., "this compound in methanol").[13] Abbreviations or chemical formulas are not acceptable.[13]

  • Segregation: Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Containers: Use appropriate, leak-proof, and sealed containers for waste collection. Keep containers closed except when adding waste.[13]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[14] Unidentified chemical waste cannot be legally transported or disposed of and may require costly analysis.[12][13]

Visual Workflow for Safe Handling of a Novel Compound

Safe_Handling_Workflow start Start: New Compound (this compound) risk_assessment 1. Conduct Risk Assessment - Review available data - Identify potential hazards - Assess exposure potential start->risk_assessment controls 2. Implement Controls risk_assessment->controls ppe_selection 3. Select & Don Appropriate PPE controls->ppe_selection handling 4. Safe Handling & Storage - Work in designated area - Follow SOPs - Label all containers ppe_selection->handling disposal 5. Waste Disposal - Label as Hazardous Waste - Segregate waste streams - Contact EHS for pickup handling->disposal emergency_prep Emergency Preparedness - Locate eyewash/shower - Know spill procedures handling->emergency_prep end End of Procedure disposal->end emergency_prep->handling

Caption: Workflow for establishing and executing safe handling procedures for a novel chemical compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yuehgesin C
Reactant of Route 2
Yuehgesin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.